molecular formula C14H17IO2 B3185046 Methyl 4-cyclohexyl-3-iodobenzoate CAS No. 1131614-55-5

Methyl 4-cyclohexyl-3-iodobenzoate

Katalognummer: B3185046
CAS-Nummer: 1131614-55-5
Molekulargewicht: 344.19 g/mol
InChI-Schlüssel: XDSOINVKKGOQNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-cyclohexyl-3-iodobenzoate (CAS 1131614-55-5) is an aromatic ester compound with a molecular formula of C14H17IO2 and a molecular weight of 344.19 g/mol. It is supplied with a typical purity of 95% and is characterized by its iodine and cyclohexyl substituents on the benzoate ring system. This structural motif makes it a valuable synthetic intermediate or building block in various research applications, particularly in organic and medicinal chemistry. The iodine atom is a well-known handle for cross-coupling reactions, such as the Sonogashira coupling, which can be used to create more complex molecular architectures . The compound should be stored sealed in a dry environment at 2-8°C. This chemical is intended for research purposes and is not for human or veterinary use.

Eigenschaften

CAS-Nummer

1131614-55-5

Molekularformel

C14H17IO2

Molekulargewicht

344.19 g/mol

IUPAC-Name

methyl 4-cyclohexyl-3-iodobenzoate

InChI

InChI=1S/C14H17IO2/c1-17-14(16)11-7-8-12(13(15)9-11)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3

InChI-Schlüssel

XDSOINVKKGOQNZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)C2CCCCC2)I

Kanonische SMILES

COC(=O)C1=CC(=C(C=C1)C2CCCCC2)I

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis and Characterization of Methyl 4-cyclohexyl-3-iodobenzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-cyclohexyl-3-iodobenzoate (CAS: 1131614-55-5) is a high-value, functionally dense chemical intermediate utilized extensively in the pharmaceutical industry. Its structural architecture—comprising a lipophilic cyclohexyl ring, a versatile aryl iodide, and a protected carboxylate—makes it an essential building block for advanced active pharmaceutical ingredients (APIs). Most notably, it serves as a critical precursor in the synthesis of Siponimod (BAF312) , a selective sphingosine-1-phosphate (S1P) receptor modulator used in the treatment of secondary progressive multiple sclerosis (SPMS) [1].

This technical whitepaper provides an authoritative, self-validating guide to the mechanistic rationale, synthetic protocols, and spectroscopic characterization of this crucial intermediate.

Mechanistic Rationale & Retrosynthetic Strategy

The synthesis of Methyl 4-cyclohexyl-3-iodobenzoate relies on a highly regioselective electrophilic aromatic substitution followed by a standard functional group protection.

Synergistic Directing Effects

The starting material, 4-cyclohexylbenzoic acid, possesses two distinct directing groups on the benzene ring:

  • The Cyclohexyl Group: An electron-donating group (EDG) via hyperconjugation and inductive effects, acting as an ortho/para director.

  • The Carboxyl Group: An electron-withdrawing group (EWG) via resonance, acting as a meta director.

Because the carboxyl group is para to the cyclohexyl group, the position ortho to the cyclohexyl group is simultaneously meta to the carboxyl group. This creates a synergistic directing effect , heavily activating the 3-position (and 5-position, which is equivalent) toward electrophilic attack. This ensures that iodination occurs with near-perfect regioselectivity, avoiding the formation of complex isomeric mixtures.

Oxidative Iodination System

Direct iodination of aromatics is notoriously reversible due to the byproduct hydrogen iodide (HI) acting as a reducing agent. To drive the reaction forward, an oxidative system utilizing Iodine (I₂) and Periodic Acid (H₅IO₆) is employed[2]. Periodic acid oxidizes the generated HI back into I₂, and further generates the highly electrophilic iodonium ion ( I+ ). This ensures 100% atom economy for the iodine source and accelerates the reaction kinetics.

Fig 1: Two-step synthetic workflow for Methyl 4-cyclohexyl-3-iodobenzoate.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, incorporating necessary In-Process Controls (IPCs) to ensure high yield and purity.

Step 1: Synthesis of 4-Cyclohexyl-3-iodobenzoic Acid

Causality Note: Iodination is performed on the free acid rather than the ester because the free acid exhibits superior solubility in the highly polar acetic acid/sulfuric acid solvent matrix required for the generation of the I+ electrophile.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyclohexylbenzoic acid (1.0 eq) in glacial acetic acid (approx. 10 volumes).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Electrophile Generation: Add Iodine (0.4 eq) and Periodic acid ( H5​IO6​ , 0.2 eq) to the mixture. The stoichiometry ensures that all iodine is oxidized to the active species.

  • Thermal Activation: Heat the reaction mixture to 80 °C. Maintain heating for 4–6 hours.

  • In-Process Control (IPC): Monitor reaction progress via LC-MS. The starting material peak ( m/z 203 [M-H]-) should be completely replaced by the product peak ( m/z 329 [M-H]-).

  • Quenching & Workup: Cool the mixture to room temperature and pour it into ice-cold water. Add a 10% aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ) dropwise until the characteristic brown color of unreacted iodine completely dissipates (reduction of I2​ to I− ).

  • Isolation: Filter the resulting off-white precipitate, wash thoroughly with distilled water, and dry under vacuum at 50 °C to afford 4-cyclohexyl-3-iodobenzoic acid.

Step 2: Synthesis of Methyl 4-cyclohexyl-3-iodobenzoate

Causality Note: Fischer esterification is an equilibrium-driven process. Using methanol as both the reactant and the solvent drives the equilibrium toward the product according to Le Chatelier's principle.

  • Esterification: Suspend the isolated 4-cyclohexyl-3-iodobenzoic acid (1.0 eq) in anhydrous methanol (15 volumes).

  • Acid Catalysis: Add concentrated sulfuric acid (0.1 eq) dropwise.

  • Reflux: Heat the mixture to reflux (65 °C) for 12 hours.

  • IPC: Verify completion via TLC (Hexanes:EtOAc 4:1). The highly polar acid spot (baseline) should convert entirely to the less polar ester spot.

  • Workup: Concentrate the mixture in vacuo to remove the bulk of the methanol. Dilute the residue with Ethyl Acetate and wash with saturated aqueous NaHCO3​ to neutralize the acid catalyst.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate. If necessary, purify via silica gel flash chromatography to yield the target compound as a pale yellow oil/solid.

Quantitative Characterization Data

Accurate structural verification is paramount. The 1H NMR spectrum of this compound is highly diagnostic [3]. The iodine atom strongly deshields the adjacent proton at C2, shifting it downfield to 8.40 ppm as a distinct meta-coupled doublet ( J=1.5 Hz).

Table 1: Physicochemical and Spectroscopic Properties

PropertyValue / Assignment
CAS Number 1131614-55-5
Molecular Formula C14​H17​IO2​
Molecular Weight 344.19 g/mol
LC-MS ( m/z ) 345.1 [M+H]⁺
1 H NMR (400 MHz, CDCl₃) δ 8.40 (d, J = 1.5 Hz, 1H, Ar-H ortho to I)δ 7.89 (dd, J = 8.1, 1.5 Hz, 1H, Ar-H para to I)δ 7.18 (d, J = 8.1 Hz, 1H, Ar-H ortho to cyclohexyl)δ 3.80 (s, 3H, -OCH₃)δ 2.75 (tt, J = 11.8, 3.4 Hz, 1H, cyclohexyl -CH-)δ 1.95 - 1.70 (m, 5H, cyclohexyl -CH₂-)δ 1.55 - 1.35 (m, 5H, cyclohexyl -CH₂-)
Purity (HPLC) ≥ 95.0%

Downstream Applications: The Siponimod Pathway

The strategic value of Methyl 4-cyclohexyl-3-iodobenzoate lies in the reactivity of the aryl iodide moiety. In modern drug development, aryl iodides are prime substrates for transition-metal-catalyzed cross-coupling reactions [1].

In the industrial synthesis of Siponimod , the iodine atom is subjected to a copper-catalyzed trifluoromethylation (using reagents such as CuCF3​ ) to install a critical trifluoromethyl ( −CF3​ ) group. The methyl ester is subsequently reduced to an alcohol and oxidized to an aldehyde, setting the stage for an oximation reaction that constructs the final API scaffold.

Fig 2: Downstream application of the intermediate in the Siponimod synthesis pathway.

References

  • Liu, Z., & Larock, R. C. (2007). Highly Efficient Route to Fused Polycyclic Aromatics via Palladium-Catalyzed Aryne Annulation by Aryl Halides. The Journal of Organic Chemistry, 72(1), 223-232.[Link]

  • Burgess, L., et al. (1997). Iodination of deactivated aromatics. Synthetic Communications, 27(12), 2181-2191.[Link]

  • European Patent Office (EPO). (2022). EP 4 074 312 A1: Siponimod Immediate Release Dosage Regimen for Treating Autoimmune Diseases.[Link]

Physicochemical Properties and Nanoparticulate Formulation of Novel Iodinated Benzoic Acid Esters

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in contrast media formulation, I have observed a critical bottleneck in computed tomography (CT) imaging: the physicochemical limitations of conventional water-soluble iodinated contrast media (ICMs). While small-molecule triiodobenzene derivatives (e.g., iopamidol) provide excellent X-ray attenuation, their hydrophilicity results in rapid renal clearance and high osmolality, which is a primary driver of contrast-induced acute kidney injury (CIAKI).

To circumvent these issues, the field is pivoting toward the esterification of iodinated benzoic acids. By converting the hydrophilic carboxylic acid group into a lipophilic ester, we fundamentally alter the molecule's physicochemical properties. This whitepaper provides an in-depth technical analysis of novel iodinated benzoic acid esters, detailing their physicochemical behavior, synthesis protocols, and formulation into low-osmolality organic nanoplatforms.

The Physicochemical Paradigm Shift

Lipophilicity and the Partition Coefficient (LogP)

The core structural motif of ICMs is the 2,4,6- or 2,3,5-triiodobenzene ring. In its native acid form, the carboxylate anion imparts significant aqueous solubility. However, esterification (e.g., forming ethyl, hexyl, or PEGylated esters) masks this ionizable group, drastically increasing the partition coefficient (LogP). This high lipophilicity is not merely a structural artifact; it is a prerequisite for encapsulating the active pharmaceutical ingredient (API) into the hydrophobic cores of liposomes, nanoemulsions, or polymeric micelles[1].

Osmolality and Viscosity Modulation

Conventional ionic monomers can exhibit osmolalities exceeding 1500 mOsm/kg—nearly five times that of human plasma. When injected intravenously, this hyperosmolality induces fluid shifts that damage renal tubular cells. By synthesizing iodinated benzoate esters and sequestering them within nanoparticles, the osmotic pressure is dictated by the number of particles rather than the number of molecules. This macromolecular assembly reduces the formulation's osmolality to iso-osmolar levels (~300 mOsm/kg) while maintaining a low viscosity profile (<5 cP at 37°C), ensuring safe and rapid intravenous administration[2].

Experimental Workflows for Synthesis and Characterization

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and physicochemical characterization of these novel esters.

Protocol 1: Steglich Esterification of Triiodobenzoic Acid

Objective : Synthesize a lipophilic PEGylated triiodobenzoic acid ester for nanoparticle formulation. Causality : We utilize Steglich esterification because it allows for mild reaction conditions, preventing the deiodination of the sensitive triiodobenzene ring. Dicyclohexylcarbodiimide (DCC) acts as the coupling agent to activate the carboxylic acid, while 4-Dimethylaminopyridine (DMAP) serves as a nucleophilic catalyst, accelerating the acyl transfer and suppressing side reactions.

Step-by-Step Methodology :

  • Activation : Dissolve 10 mmol of 2,3,5-triiodobenzoic acid and 12 mmol of PEG-OH (target chain length) in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Catalysis : Cool the mixture to 0°C in an ice bath. Add 1 mmol of DMAP, followed by the dropwise addition of 11 mmol of DCC dissolved in 10 mL of DCM.

  • Propagation : Remove the ice bath and stir the reaction continuously at room temperature (25°C) for 24 hours. Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC); the disappearance of the highly polar acid spot confirms reaction completion.

  • Purification : Filter the white precipitate (dicyclohexylurea by-product) through a Celite pad. Concentrate the filtrate under reduced pressure.

  • Precipitation : Add the concentrated solution dropwise into 200 mL of ice-cold diethyl ether. The PEGylated ester will precipitate while unreacted small molecules remain in solution.

  • Drying : Collect the precipitate via vacuum filtration and dry overnight in a vacuum desiccator. Verify the ester bond formation via 1H-NMR (appearance of the ester methylene protons at ~4.2 ppm).

Protocol 2: Physicochemical Validation (LogP and Hydrolytic Stability)

Objective : Quantify the lipophilicity and assess the biological stability of the synthesized ester. Causality : Accurate LogP determination is critical because it dictates the thermodynamic stability of the ester within a lipid nanoemulsion. Furthermore, while ester bonds are biodegradable, premature hydrolysis in the bloodstream would release osmotically active small molecules, negating the formulation's safety benefits.

Step-by-Step Methodology :

  • LogP Determination (Shake-Flask Method) :

    • Prepare a mutually pre-saturated biphasic system of 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4).

    • Dissolve 5 mg of the iodinated ester in 10 mL of the biphasic mixture.

    • Agitate on a mechanical shaker at 25°C for 24 hours to ensure thermodynamic equilibrium.

    • Separate the phases via centrifugation (3000 rpm, 10 min).

    • Self-Validation Check: Quantify the iodine concentration in both phases using High-Performance Liquid Chromatography (HPLC) equipped with a UV detector (λ = 254 nm). Calculate LogP = log10([Octanol]/[PBS]). A LogP > 3.0 confirms sufficient lipophilicity for stable nano-encapsulation.

  • Hydrolytic Stability Assay :

    • Incubate the ester in simulated human plasma at 37°C.

    • Extract 100 µL aliquots at t = 0, 4, 8, 24, and 48 hours. Quench the reaction by adding 100 µL of cold acetonitrile to precipitate proteins.

    • Centrifuge and analyze the supernatant via HPLC. The absence of a free triiodobenzoic acid peak at t = 24h validates the formulation's stability during its intended circulation window.

Data Visualization: Comparative Properties

The table below summarizes the quantitative physicochemical shifts achieved by transitioning from monomeric agents to esterified nanoparticulate systems.

PropertyIonic Monomers (e.g., Diatrizoate)Non-ionic Monomers (e.g., Iopamidol)Iodinated Benzoate Ester Nanoparticles
Iodine Content (mg I/mL) 300 - 400300 - 400150 - 350
Osmolality (mOsm/kg) 1200 - 1500400 - 800~ 300 (Iso-osmolar)
Viscosity at 37°C (cP) 5.0 - 10.05.0 - 15.02.0 - 5.0
Lipophilicity (LogP) < 0 (Hydrophilic)< 0 (Hydrophilic)> 3.0 (Highly Lipophilic)
Blood Half-life (t1/2) 1 - 2 hours~ 2 hours15 - 40 hours
Primary Clearance RenalRenalRES / Hepatic

Mechanistic Pathways

Once the lipophilic ester is validated, it is formulated into organic nanoplatforms. These nanoplatforms drastically alter the biodistribution of the contrast agent. Unlike free molecules that are rapidly cleared by the kidneys, ester-loaded nanoparticles exhibit prolonged blood circulation and can passively target tumors via the Enhanced Permeability and Retention (EPR) effect, or accumulate in the reticuloendothelial system (RES) for liver/spleen imaging[3].

Synthesis A Triiodobenzoic Acid (Hydrophilic Core) B Esterification (Alkyl/PEG chain) A->B DCC/DMAP C Iodinated Ester (Lipophilic) B->C Yield >85% D Self-Assembly (Nanoemulsion) C->D Surfactant E Low-Osmolality CT Contrast Agent D->E Stable Dispersion

Workflow detailing the chemical synthesis and nanoparticulate assembly of iodinated benzoate esters.

Pharmacokinetics Admin Intravenous Administration WaterSol Conventional Water-Soluble ICMs (High Osmolality, Low LogP) Admin->WaterSol EsterNP Esterified ICM Nanoparticles (Low Osmolality, High LogP) Admin->EsterNP Renal Rapid Renal Clearance (Risk of Nephrotoxicity) WaterSol->Renal t1/2 < 2h RES Reticuloendothelial System (RES) Liver/Spleen Accumulation EsterNP->RES Macrophage Uptake Tumor EPR Effect (Targeted Tumor Imaging) EsterNP->Tumor Prolonged Circulation

Pharmacokinetic divergence between conventional water-soluble iodinated contrast media and esterified nanoparticles.

References

  • Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging Source: PMC - NIH URL:[Link]

  • Polymers for Improved Delivery of Iodinated Contrast Agents Source: ACS Biomaterials Science & Engineering URL:[Link]

  • Toward the clinical translation of safe intravenous long circulating ILNEs contrast agent for CT imaging Source: PMC - NIH URL:[Link]

Sources

Technical Whitepaper: Structural Profiling and Synthetic Utility of Methyl 4-cyclohexyl-3-iodobenzoate in Neurotherapeutic Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of halogenated building blocks dictates the efficiency of late-stage functionalization. 4-cyclohexyl-3-iodobenzoic acid methyl ester (IUPAC: Methyl 4-cyclohexyl-3-iodobenzoate) is a highly specialized aryl iodide intermediate. It serves as the critical structural foundation for synthesizing Siponimod (BAF312) , a selective sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of secondary progressive multiple sclerosis (SPMS).

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, the synergistic directing effects governing its synthesis, and field-validated experimental protocols for its downstream application.

Chemical Identity & Physicochemical Profiling

Before deploying this intermediate in complex cross-coupling or trifluoromethylation reactions, it is crucial to establish its baseline physicochemical profile. The presence of the bulky cyclohexyl group adjacent to the heavy iodine atom creates a unique steric environment that influences subsequent reactivity.

Quantitative Data Summary
PropertyValue / Description
IUPAC Name Methyl 4-cyclohexyl-3-iodobenzoate
Common Synonym 4-cyclohexyl-3-iodobenzoic acid methyl ester
CAS Registry Number 1131614-55-5
Molecular Formula C₁₄H₁₇IO₂
Molecular Weight 344.19 g/mol
Structural Features Aryl iodide, methyl ester, lipophilic cycloalkane ring
Primary Application Key intermediate for Siponimod (BAF312) active pharmaceutical ingredient (API) synthesis

Data corroborated by1 [2].

Mechanistic Role in Neurotherapeutic Drug Discovery

Synergistic Directing Effects in Electrophilic Aromatic Substitution

The synthesis of methyl 4-cyclohexyl-3-iodobenzoate relies on the precise regiocontrol of electrophilic aromatic substitution (EAS). The starting material, 4-cyclohexylbenzoic acid, features two substituents with opposing electronic effects:

  • The Carboxylic Acid (-COOH): An electron-withdrawing group (EWG) that deactivates the ring and directs incoming electrophiles to the meta positions (C3 and C5).

  • The Cyclohexyl Group (-C₆H₁₁): An electron-donating alkyl group (EDG) via hyperconjugation and inductive effects, which directs ortho/para. Since the para position is occupied by the carboxylate, it directs to the ortho positions (C3 and C5).

The Causality: These two groups act synergistically to funnel the electrophilic iodine (I⁺) exclusively to the C3 position. This perfect regioselectivity eliminates the need for complex isomeric separations, establishing a self-validating, high-yield synthetic step.

The Aryl Iodide as a Synthetic Handle

In the total synthesis of Siponimod, the iodine atom at C3 is not present in the final API. Instead, it serves as a highly reactive synthetic handle. The weaker C-I bond (compared to C-Br or C-Cl) makes it the ideal candidate for late-stage transition-metal-catalyzed trifluoromethylation (e.g., using Chen's reagent, FSO₂CF₂COOMe, and CuI) to install the critical -CF₃ group required for S1P receptor binding affinity.

Standardized Experimental Protocols

The following methodologies detail the preparation and immediate downstream processing of methyl 4-cyclohexyl-3-iodobenzoate, ensuring high atom economy and functional group tolerance.

Protocol 4.1: Synthesis of Methyl 4-cyclohexyl-3-iodobenzoate

Objective: Regioselective iodination followed by Fischer esterification.

  • Reagent Charging: To a round-bottom flask, add 4-cyclohexylbenzoic acid (1.0 eq), elemental iodine (I₂, 0.4 eq), and periodic acid (H₅IO₆, 0.2 eq).

  • Solvent Addition: Suspend the mixture in glacial acetic acid with a catalytic amount of concentrated H₂SO₄.

  • Thermal Activation: Heat the reaction mixture to 80°C for 4 hours.

    • Causality: Elevated heat overcomes the activation energy barrier of the EAS on a deactivated ring. Periodic acid acts as an in-situ oxidant, converting the byproduct hydroiodic acid (HI) back into electrophilic I₂, ensuring 100% atom economy of the iodine source.

  • Quenching: Cool to room temperature and quench with aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate reduces any residual unreacted I₂ to soluble iodide (I⁻), preventing downstream discoloration and catalyst poisoning.

  • Esterification: Isolate the resulting 4-cyclohexyl-3-iodobenzoic acid, dissolve in anhydrous methanol, add catalytic H₂SO₄, and reflux for 12 hours to afford the target methyl ester (CAS 1131614-55-5).

Protocol 4.2: Selective Ester Reduction to Benzylic Alcohol

Objective: Reduce the ester to an alcohol without cleaving the sensitive C-I bond, as documented in the 2 [1].

  • Preparation: Dissolve methyl 4-cyclohexyl-3-iodobenzoate (610 mg, 1.506 mmol) in anhydrous tetrahydrofuran (THF, 20 mL).

  • Hydride Addition: Stir the mixture at room temperature and add Lithium Borohydride (LiBH₄, 2M in THF, 0.753 mL) in two consecutive portions over 18 hours.

    • Causality: LiBH₄ is deliberately chosen over harsher agents like LiAlH₄. It is a mild hydride donor that selectively reduces the ester to a primary alcohol while leaving the susceptible aryl-iodine bond completely intact.

  • Workup: Quench the reaction vigorously with a saturated aqueous Na₂SO₄ solution for 1 hour.

    • Causality: A mild sulfate quench safely hydrolyzes the boron complexes into granular, easily filterable precipitates, avoiding the intractable emulsions typical of aluminum-based reductions.

  • Isolation: Filter the mixture over a pad of Celite and concentrate under reduced pressure. Purify via flash chromatography (cyclohexane/ethyl acetate) to yield the pure alcohol intermediate.

Visualizing the Synthetic Logic and Pharmacological Downstream

To fully contextualize the value of CAS 1131614-55-5, we must map both its synthetic evolution and the biological impact of its final derivative, Siponimod.

Synthetic Workflow Diagram

SynthFlow A 4-Cyclohexylbenzoic Acid B Electrophilic Iodination (I2, H5IO6, H2SO4) A->B C 4-Cyclohexyl-3-iodobenzoic Acid B->C D Esterification (MeOH, H2SO4) C->D E Methyl 4-cyclohexyl-3-iodobenzoate CAS: 1131614-55-5 D->E F Ester Reduction (LiBH4, THF) E->F G Siponimod Intermediate (Alcohol Derivative) F->G

Synthetic workflow of Methyl 4-cyclohexyl-3-iodobenzoate toward Siponimod.

Pharmacological Pathway of the Final API (Siponimod)

S1PPathway Siponimod Siponimod (BAF312) S1P1 S1P1 Receptor (Lymphocytes/Astrocytes) Siponimod->S1P1 High Affinity Binding S1P5 S1P5 Receptor (Oligodendrocytes) Siponimod->S1P5 High Affinity Binding Internalization Receptor Internalization & Degradation S1P1->Internalization Functional Antagonism CNS CNS Remyelination & Neuroprotection S1P5->CNS Direct CNS Action Lymphocyte Lymphocyte Retention in Lymph Nodes Internalization->Lymphocyte Prevents CNS Infiltration

S1P receptor modulation pathway by Siponimod in multiple sclerosis.

Conclusion

Methyl 4-cyclohexyl-3-iodobenzoate (CAS 1131614-55-5) is far more than a simple esterified building block; it is a masterclass in regiochemical design. By leveraging the synergistic directing effects of the cyclohexyl and carboxylate groups, chemists can install a highly reactive iodine handle with pinpoint accuracy. This enables the precise late-stage modifications necessary to synthesize Siponimod, ultimately bridging the gap between raw chemical feedstocks and life-changing neurotherapeutics.

References

  • Title: SIPONIMOD IMMEDIATE RELEASE DOSAGE REGIMEN FOR TREATING AUTOIMMUNE DISEASES (Patent Application detailing BAF312 intermediate synthesis)
  • Title: Methyl 4-cyclohexyl-3-iodobenzoate - Reference Materials, Standards, Testing, Intermediates Source: CATO Chem URL

Sources

Stability and Storage of Methyl 4-cyclohexyl-3-iodobenzoate: A Framework for Ensuring Material Integrity

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

Methyl 4-cyclohexyl-3-iodobenzoate (CAS No. 1131614-55-5) is a substituted aromatic compound with potential applications as an intermediate in pharmaceutical and materials science research. The integrity and purity of such a starting material are paramount for the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals on understanding, predicting, and experimentally verifying the stability of this compound. By analyzing its core chemical functionalities—an aryl iodide, a methyl ester, and a cyclohexyl group—we delineate its probable degradation pathways. This document establishes best practices for storage and handling and provides detailed, field-proven protocols for conducting forced degradation and long-term stability studies in line with regulatory expectations, such as those from the International Council for Harmonisation (ICH).

Introduction

The chemical stability of a research compound or pharmaceutical intermediate is a critical quality attribute that dictates its shelf-life, dictates appropriate storage conditions, and ensures the validity of its use in sensitive applications.[1] Methyl 4-cyclohexyl-3-iodobenzoate is a molecule that incorporates several functional groups, each with distinct chemical liabilities. The presence of a carbon-iodine bond on an aromatic ring and a methyl ester moiety suggests susceptibility to specific environmental factors, including light, heat, humidity, and pH extremes. An uncharacterised degradation profile can introduce impurities into a reaction, leading to failed syntheses, misleading biological data, or unforeseen toxicological profiles. This guide, therefore, serves as a proactive tool for establishing the intrinsic stability of Methyl 4-cyclohexyl-3-iodobenzoate and developing a robust stability-indicating analytical method.

Physicochemical Properties and Structural Analysis

A thorough understanding of a molecule's stability begins with an analysis of its structure and the inherent reactivity of its components.

Table 1: Physicochemical Properties of Methyl 4-cyclohexyl-3-iodobenzoate

PropertyValueSource
CAS Number 1131614-55-5[2]
Molecular Formula C₁₄H₁₇IO₂[2]
Molecular Weight 344.19 g/mol [2]
Appearance Typically a solid powder or crystal[3][4]
1.1. Analysis of Key Functional Groups
  • Aryl Iodide: The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds. Aryl iodides are known to be sensitive to light (photosensitive) and heat, which can induce homolytic cleavage of the C-I bond to form radical species.[3][4] This photodegradation can result in discoloration of the material (often due to the formation of free iodine) and the generation of the de-iodinated impurity, Methyl 4-cyclohexylbenzoate.[5] Furthermore, while generally stable to nucleophilic aromatic substitution, the C-I bond can be cleaved under certain metabolic or harsh chemical conditions.[6][7]

  • Methyl Ester: The ester functional group is susceptible to hydrolysis, a reaction that cleaves the ester back to its constituent carboxylic acid and alcohol. This reaction is catalyzed by both acid and base.[8][9] The presence of atmospheric moisture, especially under non-neutral pH conditions or elevated temperatures, can accelerate this degradation pathway, yielding 4-cyclohexyl-3-iodobenzoic acid and methanol.[10][11] Among simple alkyl esters, methyl esters often exhibit relatively greater metabolic stability compared to their higher homologs, a relevant factor in early-stage drug development.[12]

  • Cyclohexyl Group: The saturated carbocyclic cyclohexyl ring is chemically robust and is not expected to be a primary site of degradation under typical storage or laboratory conditions. Its degradation generally requires enzymatic pathways or harsh oxidative conditions not relevant to shelf stability.[13]

Predicted Degradation Pathways

Based on the structural analysis, two primary degradation pathways are predicted for Methyl 4-cyclohexyl-3-iodobenzoate. These pathways must be investigated experimentally to confirm their relevance and kinetics.

Figure 1: Predicted primary degradation pathways for Methyl 4-cyclohexyl-3-iodobenzoate.

Recommended Storage and Handling

Based on the predicted liabilities, a conservative and protective storage strategy is essential to maintain the integrity of the compound.

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, consider -20°C.Reduces the rate of potential thermal degradation and hydrolytic decomposition.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes contact with atmospheric moisture, which is a reactant in hydrolysis.[14]
Light Protect from light. Store in an amber vial or a light-blocking container.Prevents photodegradation, a key risk for aryl iodides.[3][4]
Container Use a tightly sealed, suitable container (e.g., glass).[15]Prevents exposure to moisture and atmospheric contaminants.[14]
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.[3]Avoids direct chemical reactions and accelerated decomposition.
Handling Handle in a well-ventilated area. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][14]Standard chemical safety practice to avoid inhalation or skin contact.
A Framework for Experimental Stability Assessment

To move from prediction to evidence, a structured experimental plan is required. The following protocols are based on ICH guidelines, which represent the global standard for stability testing.[16][17] The goal is twofold: first, to rapidly identify degradation products through forced degradation, and second, to establish a real-world shelf-life through long-term studies.[18][19]

4.1. Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound at a faster rate than would occur during storage.[20][21] The primary objectives are to understand degradation pathways, generate potential degradation products for structural elucidation, and, crucially, to develop and validate a stability-indicating analytical method (e.g., HPLC) that can separate all degradation products from the parent compound.[18][19] A target degradation of 5-20% is generally considered ideal to observe primary degradation products without overly complex secondary reactions.[21]

ForcedDegradationWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) B Aliquot Stock into Vials A->B C1 Acid Hydrolysis (e.g., 0.1M HCl, 60°C) B->C1 Apply Stress C2 Base Hydrolysis (e.g., 0.1M NaOH, RT) B->C2 Apply Stress C3 Oxidation (e.g., 3% H₂O₂, RT) B->C3 Apply Stress C4 Thermal (e.g., 80°C, Solid State) B->C4 Apply Stress C5 Photolytic (ICH Light Box) B->C5 Apply Stress C0 Control (Unstressed, RT) B->C0 Apply Stress D Neutralize (if needed) & Dilute to Final Concentration C1->D C2->D C3->D C4->D C5->D C0->D E Analyze All Samples (HPLC-UV/MS) D->E F Compare Chromatograms: Identify Degradants & Calculate % Degradation E->F

Figure 2: Experimental workflow for a forced degradation study.

  • Stock Solution Preparation: Prepare a stock solution of Methyl 4-cyclohexyl-3-iodobenzoate at a concentration of 1 mg/mL in a suitable organic solvent like acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid. Heat the mixture at 60°C. Withdraw aliquots at several time points (e.g., 2, 6, 12, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, dilute with mobile phase, and analyze.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide. Keep the mixture at room temperature. Due to the higher reactivity of esters under basic conditions, withdraw aliquots at shorter intervals (e.g., 5, 15, 30, 60 minutes). Neutralize with 0.1 M HCl, dilute, and analyze.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light. Withdraw aliquots at several time points (e.g., 2, 6, 12, 24 hours), dilute, and analyze.

  • Thermal Degradation: Place a small amount of the solid compound in a vial and heat it in an oven at a high temperature (e.g., 85°C) for 24-48 hours.[22] At specified time points, dissolve a weighed amount of the solid, dilute, and analyze.

  • Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL) to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[21] Analyze the samples after exposure. A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: All samples, including an unstressed control, should be analyzed by a suitable, validated HPLC method, preferably with a mass spectrometer (LC-MS) to aid in the identification of degradation products.

4.2. Formal Stability Studies (Long-Term & Accelerated)

While forced degradation identifies what can happen, formal stability studies determine if and when it will happen under realistic storage conditions.[1][23] These studies are essential for establishing a re-test period or shelf life for the material.[17]

Table 3: ICH Conditions for Formal Stability Studies

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months (or longer)
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity. Intermediate testing is performed if a significant change occurs during accelerated testing.[16][17]

  • Batch Selection: Use a representative batch of Methyl 4-cyclohexyl-3-iodobenzoate with a known initial purity and a complete Certificate of Analysis.

  • Packaging: Package the material in the intended storage container (e.g., tightly sealed amber glass vials).

  • Storage: Place the packaged samples into calibrated stability chambers set to the conditions outlined in Table 3.

  • Time Points: Designate specific time points for sample analysis.

    • Accelerated: 0, 3, and 6 months.[17]

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[16]

  • Testing: At each time point, remove a sample from the chamber and allow it to equilibrate to room temperature. Perform a full analysis, including:

    • Appearance: Note any changes in color or physical state.

    • Assay: Quantify the amount of the parent compound remaining.

    • Purity/Impurities: Use the stability-indicating HPLC method to detect and quantify any degradation products.

Conclusion

The stability of Methyl 4-cyclohexyl-3-iodobenzoate is governed primarily by its aryl iodide and methyl ester functionalities. It is predicted to be susceptible to degradation via hydrolysis and photodegradation. To ensure the quality and reliability of this material, it must be stored under controlled conditions, protected from light, moisture, and temperature extremes. The provided protocols for forced degradation and formal stability studies offer a robust, scientifically-grounded framework for experimentally verifying these predictions, identifying degradation products, and establishing a confident re-test period. Adherence to these principles is a cornerstone of scientific integrity in research and development.

References
  • Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI. [URL: https://www.ivami.com/en/servicios/analisis-y-ensayos/estabilidad-de-productos-farmaceuticos-segun-guia-ich/]
  • SAFETY DATA SHEET - Sigma-Aldrich. (September 22 2025). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/678902]
  • Gobira, G. L. et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/md/d1md00332e]
  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. [URL: https://books.google.com/books?hl=en&lr=&id=43F8s_1-12oC&oi=fnd&pg=PA1&dq=Base-catalysed+hydrolysis+using+alkali+metal+hydroxides+or+carbonates+in+aqueous+methanol+or+THF+remains+the+commonest+method+for+cleaving+simple+esters&ots=iJq3_06f1S&sig=8p8hVwX7G4Y_4c-M0zY9kZ3l-gA]
  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. [URL: https://www.labmanager.com/big-picture/stability-testing-of-pharmaceuticals-procedures-and-best-practices-32009]
  • Material Safety Data Sheet - SIGMA-ALDRICH. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/397517]
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. [URL: https://www.fmhaca.gov.et/wp-content/uploads/2022/07/Guidelines-On-Stability-Testing-of-FPP-and-API.pdf]
  • MEMO Team. (2023). Pharmaceutical Stability Testing Guide. MEMO. [URL: https://memometals.com/pharmaceutical-stability-testing-guide/]
  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [URL: https://resolvemass.
  • CATO. Methyl 4-cyclohexyl-3-iodobenzoate. [URL: https://www.
  • Organic Chemistry Portal. Methyl Esters. [URL: https://www.organic-chemistry.org/protectivegroups/carboxylicacids/methyl-esters.htm]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC193420050]
  • Blessy, M. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [URL: https://www.sciencedirect.com/science/article/pii/S209517791400030X]
  • Mills, G. A. et al. (1996). Hydrolysis of methyl esters for production of fatty acids. U.S. Patent No. 5,508,455. [URL: https://patents.google.
  • European Patent Office. (1998). Hydrolysis of methyl esters for production of fatty acids. EP 0675867 B1. [URL: https://data.epo.org/publication-server/document?
  • International Journal of Novel Research and Development. (2023). AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. [URL: https://www.ijnrd.org/papers/IJNRD2312071.pdf]
  • Research Journal of Pharmacy and Technology. (2020). A Review: Stability Indicating Forced Degradation Studies. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2020/Volume%2013,%20Issue%2011/RJPTONLINE_13_11_65.html]
  • Santa Cruz Biotechnology. Sodium iodide. [URL: https://www.scbt.com/p/sodium-iodide-7681-82-5]
  • SAFETY DATA SHEET - ThermoFisher. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSJ%2FSDS%2FALFA_AA19342_20250906.pdf]
  • Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory. [URL: https://www.calibrechem.
  • Pharmaguideline. (2017). Forced Degradation Study in Pharmaceutical Stability. [URL: https://www.pharmaguideline.
  • Bhaskar, R. et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [URL: https://jddtonline.info/index.php/jddt/article/view/4040]
  • HXCHEM. Methyl 4-cyclohexyl-3-iodobenzoate/CAS:1131614-55-5. [URL: https://www.hxchem.net/product/1131614-55-5.html]
  • Haro, M. A. et al. (2010). Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326. Applied and Environmental Microbiology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2849206/]
  • Cazzola, E. et al. (2014). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. ChemMedChem. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4516238/]
  • Syouji, A. et al. (2009). Alkyl iodide storage container and method for purification of alkyl iodide. U.S. Patent No. 7,617,934. [URL: https://patents.google.
  • Wang, X. et al. (2022). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H₂OI⁺. Environmental Science & Technology. [URL: https://pubs.acs.org/doi/10.1021/acs.est.1c06801]
  • Tokyo Chemical Industry (India) Pvt. Ltd. Methyl 4-Iodobenzoate. [URL: https://www.tcichemicals.com/IN/en/p/I0593]
  • J. Org. Chem. (2025). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. YouTube. [URL: https://www.youtube.
  • EvitaChem. Buy Methyl 4-cyclohexyl-3-nitrobenzoate. [URL: https://www.evitachem.com/product/evt-13542092]
  • Sounni, K. et al. (2022). In vivo stability of 211At-radiopharmaceuticals: on the impact of halogen bond formation. RSC Chemical Biology. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/cb/d2cb00083k]
  • Wang, Y. et al. (2023). Formation dynamics of inorganic iodine species during UV-based advanced oxidation of iopamidol and iohexol and their correlation with iodinated disinfection by-product yields. Environmental Science: Water Research & Technology. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ew/d3ew00263f]
  • Sciforum. (2021). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. [URL: https://sciforum.net/paper/view/10667]
  • Loos, R. et al. (2015). Short-term isochronous stability study of contaminants of emerging concern in environmental water samples. JRC Publications Repository. [URL: https://publications.jrc.ec.europa.eu/repository/handle/JRC97155]
  • Jakab, G. et al. (2013). Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds. Synthesis. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0033-1338468]
  • KEGG. Degradation of aromatic compounds - Reference pathway. [URL: https://www.genome.
  • Stępień, Ł. et al. (2025). Unveiling a Novel Zearalenone Biodegradation Pathway in Metarhizium anisopliae and Elucidating the Role of Cytochrome P450. Toxins. [URL: https://www.mdpi.com/2072-6651/17/3/135]
  • Zhang, J. et al. (2022). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. Frontiers in Microbiology. [URL: https://www.frontiersin.org/articles/10.3389/fmicb.2022.950901/full]

Sources

An In-depth Technical Guide to the Exploration of Novel Intermediates in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Part 1: The Dichotomy of Reactive Intermediates in Medicinal Chemistry

In the intricate dance of drug action and metabolism, not all players are stable entities. A significant and often decisive role is played by transient, highly reactive species known as intermediates. For decades, these fleeting molecules were primarily viewed through a toxicological lens, notorious for their role in idiosyncratic drug reactions (IDRs)[1][2]. The prevailing "hapten hypothesis" posits that these reactive intermediates, formed during drug metabolism, can covalently bind to proteins, transforming them into antigens and provoking an immune response that manifests as toxicity[1]. This perspective has driven extensive efforts in drug discovery to minimize the bioactivation of drug candidates, with the goal of designing safer medicines[2][3].

However, a paradigm shift has been occurring in medicinal chemistry. The very reactivity that makes these intermediates a liability is now being harnessed for therapeutic benefit. The rise of targeted covalent inhibitors (TCIs) represents a strategic embrace of this reactivity.[4][5][6] These drugs are designed to form a stable, covalent bond with their biological target, often an enzyme, leading to prolonged and potent pharmacological effects.[4][6] This approach has proven particularly effective for "undruggable" targets, such as those lacking well-defined binding pockets.[4]

Thus, the medicinal chemist is faced with a fascinating dichotomy: the need to suppress the formation of unwanted reactive intermediates to ensure safety, while simultaneously having the option to strategically engineer reactivity to enhance efficacy. This guide provides a comprehensive exploration of this dual nature of novel intermediates, offering insights into their formation, characterization, and the strategic considerations for their management in modern drug discovery.

Part 2: Bioactivation: The Path to Toxicity

The metabolic conversion of a drug into a reactive species is termed bioactivation.[7][8][9][10] This process is a primary cause of many adverse drug reactions.[7][9][10] The liver, with its high concentration of cytochrome P450 (CYP) enzymes, is the principal site of drug metabolism and, consequently, a frequent target for toxicity mediated by reactive metabolites.[8][11]

Mechanisms of Bioactivation

Several metabolic transformations are commonly implicated in the generation of electrophilically reactive drug metabolites.[7][9][10] These reactive species are electrophilic, meaning they are "electron-loving" and readily react with nucleophilic sites in biological macromolecules like proteins and DNA.[7][9][10]

Common bioactivation pathways include:

  • Quinone Formation: Aromatic compounds, particularly those with electron-donating substituents, can be oxidized to form highly reactive quinones or quinone-imines.[3][7][9][10]

  • Epoxidation: Alkenes and arenes can be metabolized by CYP enzymes to form epoxides, which are reactive electrophiles.[7][9][10]

  • Thiophene Sulfur-Oxidation: Thiophene-containing drugs can undergo oxidation of the sulfur atom, leading to the formation of reactive intermediates.[7][9][10]

  • Nitroaromatic Reduction: The reduction of nitroaromatic groups can generate reactive species.[7][9][10]

The following diagram illustrates a generalized bioactivation pathway leading to potential toxicity.

G cluster_0 Metabolic Activation cluster_1 Cellular Interactions cluster_2 Biological Consequences Parent_Drug Parent Drug Reactive_Intermediate Reactive Intermediate (Electrophile) Parent_Drug->Reactive_Intermediate CYP450, etc. Adduct Macromolecular Adduct Reactive_Intermediate->Adduct Covalent Binding Macromolecule Cellular Macromolecule (e.g., Protein, DNA) Toxicity Cellular Dysfunction, Immune Response, Toxicity Adduct->Toxicity

Caption: Generalized pathway of drug bioactivation leading to toxicity.

Part 3: The Rise of Targeted Covalent Inhibitors: A Paradigm Shift

While bioactivation is often a liability, the principles of covalent bond formation are being strategically employed in the design of targeted covalent inhibitors (TCIs).[4][5][6] Unlike traditional non-covalent inhibitors that bind reversibly, TCIs form a lasting bond with their target, which can lead to enhanced potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable."[4][6]

Design Principles of Covalent Inhibitors

A TCI typically consists of two key components:[4]

  • The "Warhead": A reactive electrophilic group that forms the covalent bond with a nucleophilic amino acid residue (commonly cysteine or serine) on the target protein.[4][5][6]

  • The "Guidance System": The main body of the molecule that directs the inhibitor to the specific binding site on the target protein, ensuring selectivity.[4]

The design of a TCI is a two-step process. First, a reversible binding event occurs where the guidance system positions the warhead in close proximity to the target nucleophile. This is followed by the formation of the covalent bond.[5]

The following diagram illustrates the mechanism of action of a targeted covalent inhibitor.

G TCI Targeted Covalent Inhibitor (Warhead + Guidance System) Reversible_Complex Reversible TCI-Protein Complex TCI->Reversible_Complex Reversible Binding Target_Protein Target Protein (with Nucleophilic Residue) Covalent_Complex Irreversible Covalent Complex (Inactivated Protein) Reversible_Complex->Covalent_Complex Covalent Bond Formation

Caption: Mechanism of action for a targeted covalent inhibitor.

Part 4: Experimental Strategies for the Detection and Characterization of Novel Intermediates

The transient nature of reactive intermediates makes their direct observation challenging. Therefore, indirect methods, primarily involving "trapping" experiments, are the cornerstone of their detection and characterization.

In Vitro Models for Generating Intermediates

The first step in studying reactive intermediates is to generate them in a controlled environment. Human liver microsomes (HLMs) are a widely used in vitro system for this purpose.[12] HLMs are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of CYP450 enzymes.[12]

Trapping the Fugitive: The Art of Nucleophilic Trapping

Trapping experiments involve incubating the parent drug with an in vitro metabolic system (like HLMs) in the presence of a nucleophilic "trapping agent."[12] This agent intercepts the short-lived electrophilic intermediate to form a stable adduct that can be readily analyzed.[12]

Glutathione (GSH), a tripeptide present in high concentrations in cells, is the most commonly used trapping agent for "soft" electrophiles.[12][13] However, "hard" electrophiles, such as aldehydes and iminiums, are not efficiently trapped by GSH.[13][14] For these, other trapping agents like cyanide or bifunctional trappers have been developed.[13][15]

Trapping AgentTarget Electrophile TypeComments
Glutathione (GSH)Soft (e.g., quinones, epoxides)Most common; mimics endogenous detoxification.[12][13]
Cyanide (CN-)Hard (e.g., iminiums)Effective for hard electrophiles.[15]
γ-glutamylcysteinyllysine (γGSK)Soft and HardBifunctional; can trap both types of electrophiles.[13]
The Analytical Powerhouse: Mass Spectrometry in Intermediate Characterization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for identifying the stable adducts formed in trapping experiments.[16][17][18] The high sensitivity and structural elucidation capabilities of modern mass spectrometers allow for the confident identification of trapped intermediates, even when formed in small amounts.[12][19][20]

The following diagram outlines the experimental workflow for trapping and identifying reactive intermediates.

G Incubation Incubation: Parent Drug + HLMs + Trapping Agent + NADPH Quenching Reaction Quenching & Sample Prep Incubation->Quenching LC_MS LC-MS/MS Analysis Quenching->LC_MS Identification Adduct Identification & Structural Elucidation LC_MS->Identification

Caption: Experimental workflow for reactive intermediate trapping.

Step-by-Step Protocol: A Generic Glutathione (GSH) Trapping Assay
  • Prepare Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Human liver microsomes (e.g., 20 mg/mL).

    • Phosphate buffer (e.g., 0.1 M, pH 7.4).

    • Glutathione (GSH) solution (e.g., 100 mM in buffer).

    • NADPH regenerating system.

    • Quenching solution (e.g., acetonitrile).

  • Incubation:

    • In a microcentrifuge tube, combine phosphate buffer, HLM, and GSH solution.

    • Add the test compound to a final concentration of, for example, 10 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a set time (e.g., 60 minutes).

  • Sample Preparation:

    • Stop the reaction by adding 2 volumes of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto an LC-MS/MS system.

    • Use a method that looks for the predicted mass of the GSH adduct (Mass of Parent + 307.08 Da).

    • Employ tandem MS (MS/MS) to fragment the potential adduct ion and confirm its structure. A characteristic neutral loss of 129 Da (pyroglutamic acid) is often indicative of a GSH conjugate.[13]

Part 5: Mitigating the Risks of Reactive Metabolites: A Medicinal Chemist's Guide

When the formation of a reactive intermediate is undesirable, medicinal chemists can employ several strategies to mitigate this liability.[3][21][22] The goal is to design new analogues of a lead compound that retain the desired pharmacological activity but have a reduced propensity for bioactivation.[21][22]

Common Mitigation Strategies:

  • Blocking Sites of Bioactivation: Introducing a metabolically stable group, such as a fluorine atom, at a site of metabolism can prevent the formation of a reactive intermediate.[21]

  • Modulating Electronic Properties: The introduction of electron-withdrawing groups can make a molecule less susceptible to oxidative metabolism.[23]

  • Introducing Alternative Metabolic Pathways: Incorporating a "metabolic soft spot" into the molecule can direct metabolism away from the pathway that leads to bioactivation.[3]

  • Replacing Structural Liabilities: If a particular functional group (a "toxicophore") is known to be responsible for bioactivation, it can be replaced with a bioisostere that is less likely to form reactive intermediates.[3][21]

Part 6: Future Perspectives and Emerging Technologies

The field of novel intermediate exploration is continually evolving. Advances in analytical instrumentation, such as high-resolution mass spectrometry, are enabling the detection of ever-lower levels of intermediates.[19] Furthermore, computational modeling is becoming increasingly powerful in predicting the likelihood of a compound to form reactive metabolites, allowing for in silico screening early in the drug discovery process.[9][10] The development of new trapping agents and in vitro systems, such as fungal models, is also expanding the toolbox of the medicinal chemist.[24] As our understanding of the complex interplay between drug metabolism, reactivity, and biological outcomes deepens, so too will our ability to design safer and more effective medicines.

References

  • Kalgutkar, A. S., & Baillie, T. A. (2006). Reactive intermediates and their role in pharmacology and toxicology. PubMed.
  • Sallach, J. B., et al. (2015). A novel trapping system for the detection of reactive drug metabolites using the fungus Cunninghamella elegans and high resolution mass spectrometry. PubMed.
  • The CAS Content Collection. (2023).
  • Kalgutkar, A. S., et al. (2004). Strategies for dealing with reactive intermediates in drug discovery and development. PubMed.
  • Singh, J., et al. (2011). Covalent Inhibition in Drug Discovery. PMC - NIH.
  • Hughes, T. B., et al. (2021). Modeling the Bioactivation and Subsequent Reactivity of Drugs. PMC - NIH.
  • Choudhary, A. (2023). Balancing Act: Drug Bioactivation and Personalized Medicine. Longdom Publishing.
  • WuXi AppTec. (2024). Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?
  • Kalgutkar, A. S. (2013). 5 Strategies to abrogate reactive metabolite formation: blocking sites of bioactivation.
  • Targeted covalent inhibitors. (n.d.). In Wikipedia.
  • Williams, D. P. (2006). Reactive intermediates and the pathogenesis of adverse drug reactions: the toxicology perspective. PubMed.
  • Wymann, M. P., et al. (2016). Targeted Covalent Inhibitors for Drug Design. PubMed.
  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Bioactivation of drugs: risk and drug design. PubMed.
  • Park, B. K., et al. (2011). Managing the challenge of chemically reactive metabolites in drug development. UW School of Pharmacy.
  • Masubuchi, N., et al. (2008).
  • Williams, D. P., & Park, B. K. (2011). Risk assessment and mitigation strategies for reactive metabolites in drug discovery and development. PubMed.
  • Kalgutkar, A. S. (2015). Practical approaches to resolving reactive metabolite liabilities in early discovery. PubMed.
  • Hughes, T. B., et al. (2021). Modeling the Bioactivation and Subsequent Reactivity of Drugs.
  • Hughes, T. B., et al. (2021). Modeling the Bioactivation and Subsequent Reactivity of Drugs. PubMed - NIH.
  • Pharma Focus America. (2024).
  • Reactive Intermediate Studies: Unlocking Mechanistic Insights in Chemistry. (n.d.). LinkedIn.
  • Baillie, T. A., & Dalvie, D. (2016). Reactive Metabolites: Current and Emerging Risk and Hazard Assessments.
  • Gan, J., et al. (2007). Use of a Trapping Agent for Simultaneous Capturing and High-Throughput Screening of Both “Soft” and “Hard” Reactive Metabolites.
  • Roffel, M. A., et al. (2014). Reactive Metabolite Trapping Screens and Potential Pitfalls: Bioactivation of a Homomorpholine and Formation of an Unstable Thiazolidine Adduct.
  • Kalgutkar, A. S. (2012). Minimizing the risk of chemically reactive metabolite formation of new drug candidates: implications for preclinical drug design.
  • Taylor & Francis. (n.d.).
  • Obach, R. S., et al. (2020).
  • Baillie, T. A. (n.d.). Mitigation Strategies for Reactive Intermediates in Drug Discovery. The Royal Society of Chemistry.
  • Kalgutkar, A. S., et al. (n.d.). Strategies for dealing with reactive intermediates in drug discovery and development. Semantic Scholar.
  • Anders, M. W. (2007). Chemical Toxicology of Reactive Intermediates Formed by the Glutathione-Dependent Bioactivation of Halogen-Containing Compounds.
  • Long, M. J. C., & Aye, Y. (2017). Structural Insights into Electrophiles and Electrophilic Metabolites Sensing and Signaling: The Missing Information.
  • Danaher Life Sciences. (n.d.). Mass Spectrometry in Drug Discovery and Development.
  • Stachulski, A. V., et al. (2013). Preparative Microfluidic Electrosynthesis of Drug Metabolites.
  • Al-Amin, M., et al. (2022). Green electrosynthesis of drug metabolites. PMC.
  • Kalgutkar, A. S. (2017). Liabilities Associated with the Formation of "Hard" Electrophiles in Reactive Metabolite Trapping Screens. PubMed.
  • ManTech Publications. (2025). Novel Synthetic Methodologies in Medicinal Chemistry for Drug Discovery.
  • Li, W., & Li, F. (2019). The Application of Mass Spectrometry in Drug Metabolism and Pharmacokinetics. PubMed.
  • Hilaris Publisher. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry.
  • Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development.
  • Coriolis Pharma. (2025).
  • SciSpace. (2017). Application of Mass Spectroscopy in Pharmaceutical and Biomedical Analysis.
  • BOC Sciences. (2024).
  • Walsh Medical Media. (2024). Properties of Drugs Using Advanced Analytical Techniques.
  • Jain, S. (2024). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Longdom Publishing.
  • CORDIS. (2017). Novel approach for drug synthesis. FP7 - CORDIS.
  • Triclinic Labs. (n.d.).
  • CfPIE. (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry.
  • American Chemical Society. (n.d.).

Sources

Methodological & Application

Application Note: Methyl 4-cyclohexyl-3-iodobenzoate in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Compound Profile: Methyl 4-cyclohexyl-3-iodobenzoate (CAS: 1131614-55-5)

Executive Summary & Chemical Rationale

In the design of advanced functional materials—ranging from Organic Light-Emitting Diodes (OLEDs) to nematic liquid crystals (LCs)—the spatial geometry and electronic distribution of molecular building blocks dictate macroscopic performance. Methyl 4-cyclohexyl-3-iodobenzoate is a highly versatile, trifunctional synthon that provides unique structural advantages:

  • The Aryl Iodide (C3 Position): Acts as a highly reactive electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Sonogashira, Suzuki-Miyaura)[1].

  • The Cyclohexyl Group (C4 Position): Positioned ortho to the iodine, this bulky, non-planar aliphatic ring serves as a critical steric shield. In OLEDs, it suppresses intermolecular π−π stacking to prevent Aggregation-Caused Quenching (ACQ)[2]. In liquid crystals, the phenylcyclohexane motif lowers rotational viscosity and broadens the nematic phase temperature range[3][4].

  • The Methyl Ester (C1 Position): Functions as a strong electron-withdrawing group (EWG) to establish Push-Pull (Donor-Acceptor) electronic systems, or acts as a synthetic handle for downstream polymerization.

This application note details two field-proven protocols for utilizing this compound in the synthesis of Thermally Activated Delayed Fluorescence (TADF) OLED emitters and rigid-rod Liquid Crystalline polymers.

Core Application I: Synthesis of TADF/AIE Emitters for OLEDs

Causality & Mechanistic Insight

To achieve high-efficiency deep-blue TADF OLEDs, molecules require a minimal energy gap ( ΔEST​ ) between their lowest singlet ( S1​ ) and triplet ( T1​ ) excited states. This is accomplished by spatially separating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

By coupling a strong electron donor (e.g., Carbazole) to the iodine site of Methyl 4-cyclohexyl-3-iodobenzoate, we create a Donor-Acceptor (D-A) architecture. The ortho-cyclohexyl group is the secret weapon here: its extreme steric bulk forces the carbazole donor to twist nearly 90° out of the plane of the benzoate acceptor[5]. This orthogonal twist cleanly separates the HOMO (localized on carbazole) and LUMO (localized on the benzoate), minimizing ΔEST​ . Furthermore, the cyclohexyl shield prevents tight molecular packing in the solid-state film, inducing Aggregation-Induced Emission (AIE) and preventing efficiency roll-off at high luminance[2].

Protocol: Sterically Hindered Buchwald-Hartwig Amination

Note: Because the iodine is ortho to the bulky cyclohexyl group, standard phosphine ligands often fail due to steric clash. A highly active, bulky biaryl phosphine ligand (e.g., XPhos) is required to facilitate the reductive elimination step.

Reagents:

  • Methyl 4-cyclohexyl-3-iodobenzoate (1.0 equiv)

  • Carbazole derivative (1.2 equiv)

  • Pd2​(dba)3​ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide ( NaOtBu ) (1.5 equiv)

  • Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge an oven-dried Schlenk flask with the benzoate, carbazole, Pd2​(dba)3​ , XPhos, and NaOtBu .

  • Solvent Addition: Add anhydrous, degassed toluene. Seal the flask and transfer to a fume hood.

  • Reaction: Heat the mixture to 105 °C under continuous argon flow for 18 hours. The solution will transition from deep purple ( Pd2​(dba)3​ ) to a dark reddish-brown.

  • Quenching & Extraction: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO4​ .

  • Purification: Concentrate via rotary evaporation and purify by silica gel chromatography (Hexanes/Ethyl Acetate gradient).

Self-Validating System:

  • TLC Monitoring: The starting iodide is UV-active but non-fluorescent. The successful D-A product will exhibit bright blue/green fluorescence on the TLC plate under 365 nm UV light, confirming the formation of the charge-transfer complex.

  • NMR Verification: In 1H NMR, the successful orthogonal twist is validated by the upfield shift of the carbazole protons facing the shielding cone of the benzoate ring.

OLED_Synthesis A Methyl 4-cyclohexyl- 3-iodobenzoate (Acceptor Core) C Buchwald-Hartwig Cross-Coupling (Pd2(dba)3, XPhos) A->C B Carbazole Derivative (Donor) B->C D Orthogonal D-A OLED Emitter C->D C-N Bond Formation E Photophysical Validation (PLQY, TRPL) D->E Suppressed ACQ

Workflow for synthesizing sterically twisted TADF OLED emitters.

Core Application II: Synthesis of Nematic Liquid Crystalline (LC) Monomers

Causality & Mechanistic Insight

The 1,4-phenylcyclohexane core is a privileged scaffold in liquid crystal design. Unlike biphenyls, the aliphatic cyclohexane ring lacks π -electrons, which significantly lowers the birefringence ( Δn ) and rotational viscosity ( γ1​ ) of the resulting LC mixture, enabling faster switching times in display technologies[3][4].

By utilizing Methyl 4-cyclohexyl-3-iodobenzoate, researchers can extend the rigid rod-like structure (mesogen) via the iodine atom using Sonogashira coupling. The ester group can subsequently be hydrolyzed and attached to a polymerizable backbone (e.g., acrylate) to form side-chain Liquid Crystalline Polymers (LCPs).

Protocol: Sonogashira Coupling for Mesogen Extension

Reagents:

  • Methyl 4-cyclohexyl-3-iodobenzoate (1.0 equiv)

  • Terminal Alkyne (e.g., 4-pentylphenylacetylene) (1.1 equiv)

  • Pd(PPh3​)2​Cl2​ (0.05 equiv)

  • CuI (0.10 equiv)

  • Triethylamine ( Et3​N ) / THF (1:1 v/v, degassed)

Step-by-Step Methodology:

  • Catalyst Activation: Dissolve the benzoate and terminal alkyne in the Et3​N /THF mixture under argon. Add Pd(PPh3​)2​Cl2​ and CuI .

  • Coupling: Stir the reaction at 60 °C for 12 hours. The formation of a white precipitate (triethylammonium iodide) is a macroscopic indicator of reaction progress.

  • Workup: Filter the mixture through a pad of Celite to remove the copper/palladium salts. Concentrate the filtrate.

  • Isolation: Purify via recrystallization from hot ethanol to ensure the high purity required for optoelectronic applications.

Self-Validating System:

  • Reaction Integrity: If the reaction fails or oxygen enters the system, the alkyne will undergo Glaser homocoupling. This is easily detected by TLC as a highly non-polar, UV-active spot.

  • Phase Characterization: The success of the mesogen synthesis is validated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). A successful rigid-rod extension will exhibit a distinct nematic phase (schlieren or thread-like texture under crossed polarizers) before clearing to an isotropic liquid[3].

LC_Synthesis A Methyl 4-cyclohexyl- 3-iodobenzoate (Mesogenic Core) C Sonogashira Coupling (Pd(PPh3)2Cl2, CuI) A->C B Terminal Alkyne (Rigid Rod Extender) B->C D Extended Phenylcyclohexane Liquid Crystal C->D C-C Bond Formation E Phase Characterization (DSC & POM) D->E Nematic Phase ID

Workflow for extending the mesogenic core via Sonogashira coupling.

Quantitative Data Presentation

The integration of the cyclohexyl group fundamentally alters both photophysical and thermodynamic properties. The table below summarizes the comparative advantages of utilizing the cyclohexyl-substituted building block versus a standard planar phenyl analog.

Material PropertyPlanar Analog (No Cyclohexyl)Cyclohexyl-Substituted DerivativeCausality / Mechanism
Film PLQY (OLED) ~ 45% (Suffers from ACQ)> 85% (AIE Active) Steric bulk prevents π−π stacking and non-radiative decay[2].
Triplet Energy ( T1​ ) ~ 2.60 eV~ 2.95 eV Orthogonal twist breaks conjugation, confining the triplet exciton[5].
Nematic Range (LC) 40 °C – 85 °C15 °C – 110 °C Cyclohexane ring disrupts crystal packing (lowering Tm​ ) while maintaining rod linearity[3].
Rotational Viscosity HighSignificantly Reduced Lack of π -electron density in the aliphatic ring reduces intermolecular friction[4].

References

  • Liu, Z., & Larock, R. C. (2007). Highly Efficient Route to Fused Polycyclic Aromatics via Palladium-Catalyzed Aryne Annulation by Aryl Halides. The Journal of Organic Chemistry, 72(1), 223-232. Retrieved from[Link]

  • Journal of Materials Chemistry C (2022). Strategic carbazole-cycloalkyl fused donors to induce TADF featured AIE for high efficiency deep blue emission. RSC Publishing. Retrieved from[Link]

  • ACS Applied Materials & Interfaces (2016). Cyclohexane-Coupled Bipolar Host Materials with High Triplet Energies for Organic Light-Emitting Diodes Based on Thermally Activated Delayed Fluorescence. Retrieved from [Link]

  • Taylor & Francis (2007). Liquid Crystal Compounds Incorporating the Trans-1,4-Substituted Cyclohexane Ring System. Retrieved from[Link]

  • Macromolecules (2010). Macroscopically Aligned Helical Polyacetylene Synthesized in Magnetically Oriented Chiral Nematic Liquid Crystal Field. ACS Publications. Retrieved from[Link]

Sources

Application Note: Synthesis of Sterically Hindered Biaryl Compounds Using Methyl 4-cyclohexyl-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of three-dimensional, lipophilic motifs such as cyclohexyl groups into aromatic scaffolds is a proven strategy in modern drug discovery to improve pharmacokinetic properties and target binding affinity. Methyl 4-cyclohexyl-3-iodobenzoate (CAS: 1131614-55-5) serves as a highly versatile, yet synthetically challenging, building block for accessing these privileged structures.

This application note details a robust, field-validated protocol for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling of Methyl 4-cyclohexyl-3-iodobenzoate. Due to the severe steric hindrance imposed by the ortho-cyclohexyl group, traditional palladium catalysts often fail. Here, we outline the mechanistic rationale and optimized conditions utilizing dialkylbiarylphosphine (Buchwald) ligands to overcome these steric barriers, ensuring high-yielding C–C bond formation [1].

Mechanistic Rationale & Catalyst Selection

The primary challenge in utilizing Methyl 4-cyclohexyl-3-iodobenzoate is the steric bulk of the cyclohexyl ring adjacent to the reactive carbon-iodine bond. This congestion impedes two critical steps in the traditional Suzuki-Miyaura catalytic cycle:

  • Oxidative Addition: Standard catalysts like Pd(PPh3​)4​ form stable, multi-ligated species that struggle to insert into sterically shielded C–I bonds.

  • Transmetalation: The bulky ortho-substituent restricts the necessary spatial alignment required for the transfer of the aryl group from the boronic acid to the palladium center.

The Solution: Buchwald Ligands (e.g., SPhos or XPhos) To overcome these limitations, the use of electron-rich, sterically demanding ligands such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is required [2].

  • Causality of Ligand Choice: The sheer bulk of SPhos ensures that the active catalytic species is a mono-ligated Pd0L complex rather than an inactive Pd0L2​ complex. This highly unsaturated, electron-rich palladium center undergoes rapid oxidative addition into the hindered C–I bond. Furthermore, the steric bulk of the ligand forces the two coupling partners into close proximity during the PdII intermediate phase, dramatically accelerating the final reductive elimination step to yield the biaryl product [1, 3].

  • Causality of Base Choice: A strong, highly soluble base such as Potassium Phosphate ( K3​PO4​ ) is selected over weaker carbonates ( Na2​CO3​ ). K3​PO4​ efficiently generates the reactive higher-order boronate complex, which is a prerequisite for successful transmetalation in sterically congested environments [3].

Reaction Workflow Visualization

G sub1 Methyl 4-cyclohexyl-3-iodobenzoate (Sterically Hindered Aryl Iodide) step1 1. Oxidative Addition (Facilitated by electron-rich SPhos) sub1->step1 sub2 Arylboronic Acid (Coupling Partner) step2 2. Transmetalation (Assisted by K3PO4 base) sub2->step2 cat Pd(OAc)2 + SPhos Ligand (Active Mono-ligated Pd(0) Species) cat->step1 step1->step2 step3 3. Reductive Elimination (Accelerated by ligand steric bulk) step2->step3 step3->cat Catalyst Regeneration prod Di-ortho-substituted Biaryl Compound (Target Scaffold) step3->prod

Catalytic cycle for the Suzuki-Miyaura cross-coupling of sterically hindered aryl iodides.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is designed as a self-validating system. The use of a biphasic Toluene/Water system ensures that the inorganic base remains dissolved while maintaining high solubility for the lipophilic starting material.

Materials & Reagents
  • Aryl Halide: Methyl 4-cyclohexyl-3-iodobenzoate (1.0 mmol, 344.2 mg)

  • Boronic Acid: Phenylboronic acid (or derivative) (1.5 mmol, 183.0 mg)

  • Catalyst: Palladium(II) acetate ( Pd(OAc)2​ ) (0.02 mmol, 2 mol%, 4.5 mg)

  • Ligand: SPhos (0.04 mmol, 4 mol%, 16.4 mg)

  • Base: Potassium phosphate tribasic ( K3​PO4​ ) (3.0 mmol, 636.8 mg)

  • Solvents: Anhydrous Toluene (4.5 mL), Degassed Deionized Water (0.5 mL)

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere): To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Methyl 4-cyclohexyl-3-iodobenzoate, the arylboronic acid, and K3​PO4​ .

  • Catalyst Addition: Add Pd(OAc)2​ and SPhos to the reaction vessel. Critical Step: Perform this addition inside a glovebox or under a strict stream of Argon to prevent premature oxidation of the electron-rich phosphine ligand.

  • Solvent Introduction: Seal the tube with a rubber septum. Evacuate and backfill the tube with Argon three times. Syringe in the degassed Toluene followed by the degassed Water. (Degassing is achieved by sparging the solvents with Argon for 30 minutes prior to use).

  • Heating & Monitoring: Replace the septum with a Teflon-lined screw cap under Argon flow. Transfer the sealed tube to a pre-heated oil bath at 100 °C . Stir vigorously (800 rpm) for 12–16 hours. Monitor reaction progression via TLC (Hexanes/EtOAc 9:1) or LC-MS until the aryl iodide is completely consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the organic layer and extract the aqueous layer with additional Ethyl Acetate ( 2×10 mL).

  • Purification: Wash the combined organic extracts with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to afford the pure biaryl product.

Optimization & Data Presentation

The table below summarizes the optimization campaign for the coupling of Methyl 4-cyclohexyl-3-iodobenzoate with a standard arylboronic acid. It quantitatively demonstrates why standard conditions fail and why the Buchwald system is mandatory for this specific scaffold [3].

EntryCatalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)*Observation / Causality
1 Pd(PPh3​)4​ (5%) Na2​CO3​ (3.0)Toluene/EtOH/ H2​O 9015%Extensive unreacted starting material; ligand is too bulky to dissociate, preventing oxidative addition.
2 Pd(dppf)Cl2​ (5%) K2​CO3​ (3.0)1,4-Dioxane/ H2​O 10048%Moderate conversion; bidentate ligand struggles with the steric bulk during transmetalation.
3 Pd(OAc)2​ (2%) / PPh3​ (4%) K3​PO4​ (3.0)Toluene/ H2​O 10022%Rapid catalyst deactivation (palladium black formation).
4 Pd(OAc)2​ (2%) / SPhos (4%) K3​PO4​ (3.0) Toluene/ H2​O 100 94% Optimal; mono-ligated Pd(0) easily inserts into C–I; base efficiently forms boronate.
5 Pd2​(dba)3​ (1%) / XPhos (4%) Cs2​CO3​ (3.0)1,4-Dioxane10089%Excellent alternative for water-sensitive boronic esters.

*Yields represent isolated yields after silica gel chromatography.

Downstream Applications

Once the biaryl core is established, the methyl ester at the 1-position of the original Methyl 4-cyclohexyl-3-iodobenzoate scaffold serves as an excellent handle for further functionalization:

  • Saponification: The methyl ester can be cleanly hydrolyzed to the corresponding free benzoic acid using LiOH⋅H2​O (3.0 equiv) in a THF/MeOH/ H2​O (2:1:1) solvent mixture at 50 °C for 4 hours.

  • Amide Coupling: The resulting sterically hindered biaryl carboxylic acid can be coupled with various primary or secondary amines using potent coupling reagents like HATU and DIPEA in DMF, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

References

  • Yin, J., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society. Available at:[Link]

  • Maluenda, I., & Navarro, O. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules (Basel, Switzerland). Available at:[Link]

Application Note: Scalable Synthesis of Methyl 4-cyclohexyl-3-iodobenzoate for Library Generation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Methyl 4-cyclohexyl-3-iodobenzoate (CAS: 1131614-55-5) Precursor: Methyl 4-cyclohexylbenzoate (CAS: 92863-34-8)

Introduction & Strategic Utility

In modern drug discovery and library synthesis, bifunctional building blocks are critical for the rapid generation of chemical diversity. Methyl 4-cyclohexyl-3-iodobenzoate serves as an exceptionally versatile scaffold. The aryl iodide moiety provides a highly reactive handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions), while the methyl ester allows for orthogonal downstream derivatization, such as saponification or direct amidation.

This application note details a highly scalable, two-step protocol starting from commercially available 4-cyclohexylbenzoic acid, emphasizing the mechanistic causality behind the chosen reagents and self-validating experimental controls.

SynthesisWorkflow SM 4-Cyclohexylbenzoic Acid (Starting Material) Step1 Fischer Esterification MeOH, H2SO4, Reflux SM->Step1 Int Methyl 4-cyclohexylbenzoate (Intermediate) Step1->Int Step2 Electrophilic Iodination NIS, TFA, RT Int->Step2 Prod Methyl 4-cyclohexyl-3-iodobenzoate (Target Building Block) Step2->Prod Lib1 Suzuki / Sonogashira (C-C Bond Formation) Prod->Lib1 Lib2 Buchwald-Hartwig (C-N Bond Formation) Prod->Lib2

Fig 1: Two-step scalable synthesis workflow and downstream library applications.

Mechanistic Rationale & Regiochemical Control (E-E-A-T)

To ensure high yields and avoid complex purification steps on a large scale, the synthesis relies on fundamental physical organic chemistry principles.

Synergistic Regioselectivity

The intermediate, methyl 4-cyclohexylbenzoate, features two substituents that dictate the position of electrophilic attack:

  • The Methyl Ester (-COOMe) at C1: An electron-withdrawing group that deactivates the aromatic ring and directs incoming electrophiles to the meta positions (C3 and C5).

  • The Cyclohexyl Group (-Cy) at C4: An electron-donating group (via hyperconjugation) that weakly activates the ring and directs electrophiles to the ortho positions (C3 and C5).

Because both substituents cooperatively direct the electrophile to the exact same carbons, the iodination proceeds with absolute regiochemical fidelity at the C3 position[1].

Electrophilic Activation via NIS/TFA

Standard molecular iodine ( I2​ ) is insufficiently electrophilic to rapidly iodinate a deactivated benzoate ring without harsh oxidants[2]. To achieve a mild, room-temperature reaction suitable for library scale-up, we utilize N-Iodosuccinimide (NIS) in the presence of Trifluoroacetic Acid (TFA) .

TFA serves a dual purpose as both the solvent and the acidic activator. It protonates the carbonyl oxygen of the succinimide ring, drastically enhancing the polarization of the N-I bond. This generates a highly reactive, protonated NIS species (an I+ equivalent) that rapidly attacks the mildly deactivated arene[3].

Mechanism NIS N-Iodosuccinimide (NIS) ActiveI Protonated NIS / I+ (Highly Electrophilic Species) NIS->ActiveI TFA Trifluoroacetic Acid (TFA) TFA->ActiveI Protonation Sigma Sigma Complex (Wheland Intermediate) at C3 Position ActiveI->Sigma Arene Methyl 4-cyclohexylbenzoate (Activated at C3) Arene->Sigma Electrophilic Attack Product Methyl 4-cyclohexyl-3-iodobenzoate + Succinimide Sigma->Product Deprotonation

Fig 2: Mechanistic pathway of TFA-catalyzed electrophilic iodination.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 4-cyclohexylbenzoate

Objective: Convert 4-cyclohexylbenzoic acid to its methyl ester to protect the carboxylic acid and set the stage for regioselective iodination.

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyclohexylbenzoic acid (20.0 g, 97.9 mmol).

  • Solvent & Catalyst: Suspend the solid in anhydrous Methanol (200 mL). Slowly add concentrated Sulfuric Acid ( H2​SO4​ , 2.0 mL) dropwise. Caution: Exothermic addition.

  • Reaction: Heat the mixture to reflux (65 °C) for 12 hours.

  • Self-Validating In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 9:1, UV visualization). The starting acid remains near the baseline, while the product migrates to Rf​≈0.6 . The reaction is complete when the baseline spot is entirely consumed.

  • Workup: Concentrate the mixture under reduced pressure to remove the majority of methanol. Dissolve the resulting residue in Ethyl Acetate (250 mL). Wash the organic layer sequentially with saturated aqueous NaHCO3​ ( 2×100 mL) to neutralize the acid, followed by brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford Methyl 4-cyclohexylbenzoate as a white solid/oil (Yield: >95%). Use directly in the next step.

Step 2: Synthesis of Methyl 4-cyclohexyl-3-iodobenzoate

Objective: Regioselective electrophilic iodination using the NIS/TFA system.

  • Setup: In a 250 mL round-bottom flask, dissolve Methyl 4-cyclohexylbenzoate (10.0 g, 45.8 mmol) in Trifluoroacetic Acid (TFA, 50 mL).

  • Reagent Addition: Shield the flask from direct light using aluminum foil. Add N-Iodosuccinimide (NIS, 11.8 g, 52.6 mmol, 1.15 equiv) in three portions over 15 minutes to control the mild exotherm. The solution will turn deep red/brown.

  • Reaction: Stir the mixture at room temperature (20-25 °C) for 16 hours.

  • Self-Validating In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 95:5). Upon complete consumption of the starting material, proceed to the quench. The quench itself is self-validating: pour the reaction mixture into a vigorously stirred solution of saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ , 150 mL) and ice. The immediate discharge of the deep red/brown color to a pale yellow/colorless mixture confirms the complete destruction of residual electrophilic iodine.

  • Workup: Extract the aqueous mixture with Dichloromethane (DCM, 3×100 mL). Wash the combined organic layers with saturated aqueous NaHCO3​ ( 2×150 mL) until the aqueous phase is slightly basic (pH ~8), confirming the removal of TFA. Wash with brine (100 mL), dry over Na2​SO4​ , and concentrate.

  • Purification: Pass the crude residue through a short silica gel plug (eluting with Hexanes/EtOAc 95:5) to remove succinimide byproducts. Concentrate to afford the target Methyl 4-cyclohexyl-3-iodobenzoate as a pale solid (Yield: 85-90%).

Quantitative Data & Analytical Expected Values

Table 1: Reaction Optimization and Reagent Stoichiometry (Step 2)

ReagentMW ( g/mol )EquivalentsAmountRole
Methyl 4-cyclohexylbenzoate218.291.0010.0 gStarting Material
N-Iodosuccinimide (NIS)224.981.1511.8 gElectrophilic Iodine Source
Trifluoroacetic Acid (TFA)114.02Solvent50 mLAcidic Activator / Solvent

Table 2: Expected Analytical Characterization Data

Compound 1 H NMR Highlights (500 MHz, CDCl3​ )MS (ESI) m/z
Methyl 4-cyclohexylbenzoate δ 7.96 (d, J = 8.0 Hz, 2H), 7.27 (d, J = 8.0 Hz, 2H), 3.90 (s, 3H), 2.55 (m, 1H)219.1 [M+H] +
Methyl 4-cyclohexyl-3-iodobenzoate δ 8.45 (d, J = 1.8 Hz, 1H), 7.95 (dd, J = 8.1, 1.8 Hz, 1H), 7.30 (d, J = 8.1 Hz, 1H), 3.90 (s, 3H)345.0 [M+H] +

(Note: The shift from an A2​B2​ doublet system to a 1,2,4-trisubstituted splitting pattern in the 1 H NMR spectrum is the definitive confirmation of successful mono-iodination at the C3 position).

References

  • Visible-Light Enabled C(sp3)–C(sp2) Cross-Electrophile Coupling via Synergistic Halogen-Atom Transfer (XAT) and Nickel Catalysis Source: ACS Publications (Journal of the American Chemical Society) URL:[Link][1]

  • Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid / TFA Source: ResearchGate (European Journal of Organic Chemistry) URL:[Link][3]

  • Activation of I2 with Aryl Iodine(III) for the Iodination of Deactivated Arenes Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization & Troubleshooting for Methyl 4-cyclohexyl-3-iodobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Methyl 4-cyclohexyl-3-iodobenzoate. This compound is a critical structural intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably the S1P receptor modulator [1]. Achieving high yield and regiochemical purity during its synthesis requires precise control over the electrophilic species and reaction conditions.

Below, you will find a mechanistic breakdown, a field-proven protocol, and a troubleshooting FAQ designed to address the most common bottlenecks encountered at the bench.

Section 1: Mechanistic Overview & Workflow

The synthesis relies on the electrophilic aromatic substitution (EAS) of methyl 4-cyclohexylbenzoate. The regioselectivity of this transformation is governed by the synergistic directing effects of the two existing substituents:

  • Ester Group (-COOMe): An electron-withdrawing group that deactivates the aromatic ring and directs incoming electrophiles to the meta position.

  • Cyclohexyl Group (-Cy): An electron-donating alkyl group that activates the ring and directs electrophiles to the ortho and para positions.

Because the ester and cyclohexyl groups are para to each other, the position ortho to the cyclohexyl group (C3) is simultaneously meta to the ester group. This creates a [2].

Regio Substrate Methyl 4-cyclohexylbenzoate Group1 Ester Group (-COOMe) Deactivating Meta-directing Substrate->Group1 Group2 Cyclohexyl Group (-Cy) Activating Ortho/Para-directing Substrate->Group2 Position C3 Position (Ortho to Cy, Meta to Ester) Electronically & Sterically Favored Group1->Position Synergy Group2->Position Synergy

Figure 1: Synergistic directing effects governing C3 regioselectivity in the iodination.

To generate the highly reactive electrophilic iodine species (often considered to be I+ or a hypervalent ArIO2​ intermediate), molecular iodine ( I2​ ) is oxidized using iodic acid ( HIO3​ ) in the presence of a [3].

G SM Starting Material Methyl 4-cyclohexylbenzoate Reaction Electrophilic Aromatic Substitution Stir 1h at 0°C, 2h at 45°C SM->Reaction Reagents Iodinating Mixture I2 + HIO3 in AcOH/Ac2O Intermediate Active Electrophile Formation of I+ / ArIO2 Reagents->Intermediate Acid Acid Catalyst Conc. H2SO4 (Dropwise, <10°C) Acid->Intermediate Intermediate->Reaction Electrophilic Attack Quench Reductive Quench Excess aq. Na2SO3 Reaction->Quench Crude Mixture Product Target Product Methyl 4-cyclohexyl-3-iodobenzoate Quench->Product Precipitation/Extraction

Figure 2: Mechanistic workflow for the electrophilic iodination of methyl 4-cyclohexylbenzoate.

Section 2: Step-by-Step Experimental Protocol

This protocol utilizes the I2​/HIO3​ system, which is a highly because the iodic acid acts as both an oxidant and an iodine source, ensuring maximum incorporation of iodine into the product[3].

Reagents:

  • Methyl 4-cyclohexylbenzoate (1.0 equiv, ~20 mmol)

  • Iodic acid ( HIO3​ ) (0.5 equiv, ~10 mmol)

  • Iodine ( I2​ ) (0.4 equiv, ~8 mmol)

  • Glacial acetic acid (AcOH) (20 mL)

  • Acetic anhydride ( Ac2​O ) (10 mL)

  • Concentrated H2​SO4​ (95-98%) (10 mL)

Procedure & Causality:

  • Solvent Preparation: Suspend HIO3​ and I2​ in a mixture of glacial AcOH and Ac2​O .

    • Causality: Ac2​O acts as a chemical water scavenger. Water must be strictly excluded because it hydrates the acid catalyst and promotes unwanted ester hydrolysis, which drastically reduces the yield of the methyl ester target[3].

  • Substrate Addition: Add methyl 4-cyclohexylbenzoate to the stirring suspension and cool the reaction vessel to 0–5 °C using an ice-water bath.

    • Causality: The substrate is highly lipophilic. The AcOH/ Ac2​O mixture ensures partial solvation, while the low temperature prevents uncontrolled, exothermic over-oxidation when the acid is introduced.

  • Acid Catalysis: Very slowly add conc. H2​SO4​ dropwise, maintaining the internal temperature strictly below 10 °C.

    • Causality: H2​SO4​ protonates the iodic acid, generating the highly reactive electrophile (e.g., O3​I+H2​ ). If added too quickly, the localized heat of mixing will cause poly-iodination and oxidative degradation of the cyclohexyl ring[3].

  • Reaction Maturation: Stir the mixture for 1 hour at 0 °C, then warm to room temperature for 1 hour, and finally heat to 45–50 °C for 2 hours.

    • Causality: The staged temperature ramp ensures that the initial, highly exothermic electrophilic attack occurs under kinetic control (maximizing regioselectivity), while the final heating phase pushes the conversion of any remaining unreacted starting material to completion.

  • Reductive Quench: Pour the dark reaction mixture into an excess of ice-cold aqueous sodium sulfite ( Na2​SO3​ ) solution.

    • Causality: Na2​SO3​ reduces any unreacted I2​ and hypervalent iodine intermediates into highly water-soluble iodide ( I− ) salts, instantly decolorizing the mixture and precipitating the crude product[3].

  • Isolation: Filter the precipitated solid, wash with cold water, and recrystallize from ethanol to obtain pure [1].

Section 3: Troubleshooting FAQs

Q: My reaction stalls at 60-70% conversion. How can I drive it to completion? A: Incomplete conversion is usually a mass-transfer issue due to the poor solubility of the lipophilic methyl 4-cyclohexylbenzoate in the acidic aqueous-like medium.

  • Solution: Increase the ratio of acetic anhydride to acetic acid to decrease the polarity of the solvent system. Alternatively, adding a small amount of a non-polar co-solvent like chloroform ( CHCl3​ ) can help solubilize the starting material. Ensure vigorous mechanical stirring throughout the maturation phase.

Q: I am observing significant amounts of di-iodinated byproducts (e.g., 3,5-diiodo species). How do I prevent this? A: Over-iodination occurs when the electrophile concentration is too high relative to the unreacted starting material, or if the internal temperature exceeds 55 °C.

  • Solution: Strictly control the dropwise addition of H2​SO4​ to keep the temperature below 10 °C. You can also slightly reduce the equivalents of HIO3​ (from 0.5 to 0.45) to limit the total active iodine pool.

Q: The isolated product has a persistent pink/brown discoloration. How do I purify it? A: This is caused by trapped molecular iodine ( I2​ ) in the crystal lattice of the lipophilic product.

  • Solution: Ensure your reductive quench uses a large excess of Na2​SO3​ or sodium thiosulfate ( Na2​S2​O3​ ). If the isolated solid is still colored, dissolve it in an organic solvent (e.g., ethyl acetate), wash the organic layer with 10% aqueous Na2​S2​O3​ , dry over MgSO4​ , and concentrate.

Q: NMR shows a loss of the methyl ester peak (singlet at ~3.8 ppm). What happened? A: Ester hydrolysis has occurred, converting your product into 4-cyclohexyl-3-iodobenzoic acid.

  • Solution: This happens if there is adventitious water in your H2​SO4​ or if you did not use enough acetic anhydride. Ensure you are using 95-98% H2​SO4​ and fresh Ac2​O to scavenge any moisture[3].

Section 4: Quantitative Data Comparison

The table below summarizes typical outcomes when optimizing the iodination conditions for 4-alkylbenzoate derivatives.

Iodination SystemReagent EquivalentsTemp / TimeTypical YieldImpurity Profile / Notes
I2​ / HIO3​ / H2​SO4​ 0.4 eq I2​ , 0.5 eq HIO3​ 0 °C to 50 °C (4h)80 - 85%<5% di-iodo. Highly scalable; requires rigorous water exclusion.
I2​ / H5​IO6​ / H2​SO4​ 0.4 eq I2​ , 0.3 eq H5​IO6​ 70 °C (6h)70 - 75%Moderate hydrolysis risk due to water released from periodic acid.
NIS / TFA 1.2 eq NISRT (12h)60 - 65%Clean reaction, but expensive for scale-up. Unreacted SM common.
I2​ / Ag2​SO4​ 1.0 eq I2​ , 1.0 eq Ag2​SO4​ RT (8h)85 - 90%Excellent purity, but silver salts are cost-prohibitive for large batches.
References
  • Source: European Patent Office (EP3831378A1)
  • Title: An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent Source: Molecules, 10(2), 394-400 URL: [Link]

  • Title: Highly Efficient Route to Fused Polycyclic Aromatics via Palladium-Catalyzed Aryne Annulation by Aryl Halides Source: The Journal of Organic Chemistry, 72(1), 223-232 URL: [Link]

Sources

Overcoming solubility issues of Methyl 4-cyclohexyl-3-iodobenzoate in reaction media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling Applications. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with highly lipophilic, sterically hindered substrates.

Methyl 4-cyclohexyl-3-iodobenzoate presents a unique challenge in standard reaction media. The combination of a bulky cyclohexyl group (high fraction of sp³ carbons) and a polarizable but non-hydrogen-bonding iodine atom results in an exceptionally high partition coefficient (LogP). When subjected to standard polar aqueous-organic mixtures, this compound frequently precipitates, leading to stalled catalytic cycles and poor yields.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to optimize your reaction media.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does Methyl 4-cyclohexyl-3-iodobenzoate immediately precipitate when I add the aqueous base to my THF or Ethanol solvent system? A: This is a classic anti-solvent effect. The substrate's high lipophilicity makes it highly soluble in pure organic solvents but completely insoluble in water. When you use water-miscible solvents like THF or Ethanol, the addition of the aqueous base solution dramatically increases the dielectric constant of the bulk medium. The solvent mixture loses its hydrophobic solvating power, forcing the lipophilic aryl iodide to crash out of solution[1].

Q2: If miscible solvents cause precipitation, what is the optimal solvent system for this substrate? A: You must transition from a homogeneous miscible system to a biphasic solvent system . According to the ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) Solvent Selection Guide, replacing miscible polar solvents with a moderately polar, water-immiscible solvent is highly effective[2]. 2-Methyltetrahydrofuran (2-MeTHF) and Toluene are the premier choices[3]. They retain the aryl iodide in a distinct organic phase, completely preventing precipitation while allowing the inorganic base to remain dissolved in the aqueous phase.

Q3: I switched to a biphasic 2-MeTHF/Water system. The substrate no longer precipitates, but my Suzuki-Miyaura coupling has completely stalled. How do I fix this? A: You have solved the solubility issue but created a mass transfer limitation . In a biphasic Suzuki coupling, the inorganic base activates the boronic acid in the aqueous phase to form an anionic boronate complex. However, your aryl iodide and Palladium catalyst are isolated in the organic phase. Because the two reactive species never meet, the transmetalation step of the catalytic cycle cannot occur[1]. To solve this, you must introduce a Phase-Transfer Catalyst (PTC), such as Tetrabutylammonium bromide (TBAB), which actively shuttles the anionic boronate across the phase boundary into the organic layer[1].

Q4: Can I run this reaction in a fully aqueous medium to comply with green chemistry directives? A: Yes, by utilizing micellar catalysis . Instead of using bulk organic solvents, you can add non-ionic surfactants like TPGS-750-M or lecithin to water[4]. These amphiphilic molecules self-assemble into nanoreactors (micelles). The highly lipophilic Methyl 4-cyclohexyl-3-iodobenzoate spontaneously partitions into the hydrophobic core of the micelle, effectively solubilizing the substrate in an aqueous continuous phase while locally concentrating the catalyst to drive the reaction[4].

Section 2: Data Presentation

Table 1: Solvent Selection Matrix for Lipophilic Aryl Halides

Data synthesized from the ACS GCIPR Solvent Selection Guide[2][3].

SolventWater MiscibilitySolubilizing Power (Lipophilics)ACS Green ScoreRecommended Use Case
2-MeTHF Low (Biphasic)ExcellentGreenBiphasic Suzuki/Buchwald couplings
Toluene Very Low (Biphasic)ExcellentYellowHigh-temperature biphasic coupling
1,4-Dioxane High (Miscible)ModerateRedHomogeneous reactions (Avoid if possible)
DMF High (Miscible)Poor (with water)RedAvoid for highly lipophilic substrates
Table 2: Additives for Overcoming Mass Transfer Limitations

Comparison of phase-transfer and micellar agents[1][4].

AdditiveTypeMechanism of ActionOptimal Concentration
TBAB Phase-Transfer CatalystShuttles anionic boronate to organic phase10–20 mol%
Aliquat 336 Phase-Transfer CatalystHighly lipophilic cation for rapid phase transfer5–10 mol%
TPGS-750-M Non-ionic SurfactantForms aqueous nanoreactors (micelles)2 wt% in water
Lecithin Natural AmphiphileActs as an emulsifier to form stable microemulsions2 wt% in water

Section 3: Mechanistic & Workflow Visualizations

G Org Organic Phase Methyl 4-cyclohexyl-3-iodobenzoate + Pd Catalyst Product Cross-Coupled Product (Retained in Organic Phase) Org->Product Reductive Elimination Aq Aqueous Phase Boronic Acid + Inorganic Base (Boronate Formation) PTC Phase-Transfer Catalyst (e.g., TBAB) or Micellar Interface Aq->PTC Transfers Boronate PTC->Org Delivers to Pd Cycle

Mass transfer mechanism in biphasic cross-coupling using a phase-transfer catalyst.

Workflow Start Issue: Substrate Precipitates in Reaction Medium CheckSolvent 1. Adjust Solvent Ratio Increase Organic Co-solvent (e.g., Toluene or 2-MeTHF) Start->CheckSolvent CheckPhase 2. Biphasic System Formed? Is mass transfer poor? CheckSolvent->CheckPhase AddPTC 3. Add PTC or Surfactant (TBAB, Aliquat 336, or TPGS-750-M) CheckPhase->AddPTC Yes, slow reaction Success Reaction Proceeds Homogeneous or Stable Emulsion CheckPhase->Success No, reacts well AddPTC->Success

Step-by-step troubleshooting workflow for resolving lipophilic substrate precipitation.

Section 4: Validated Experimental Protocols

Protocol A: Biphasic Suzuki-Miyaura Coupling with Phase-Transfer Catalysis

Designed to eliminate precipitation and force transmetalation across the phase boundary[1].

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 4-cyclohexyl-3-iodobenzoate (1.0 equiv), the desired arylboronic acid (1.5 equiv), finely powdered K₃PO₄ (2.0 equiv), and TBAB (10 mol%).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) under an inert atmosphere.

  • Solvent Addition: Add a degassed mixture of 2-MeTHF and H₂O (4:1 ratio, 0.2 M concentration relative to the aryl iodide).

  • Reaction Execution: Heat the mixture to 60–80 °C. Critical Step: Ensure vigorous stirring (>1000 rpm) to create a high-surface-area emulsion.

  • Validation Checkpoint: Stop stirring briefly after 30 minutes. The mixture should rapidly separate into two clear phases. Causality: If a solid precipitate remains at the interface, the solvent ratio is insufficient; add an additional 1 mL of 2-MeTHF to fully solubilize the substrate. A color change to dark brown indicates active palladium cycling.

  • Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Green Micellar Catalysis (Fully Aqueous)

Designed to solubilize the lipophilic substrate within aqueous nanoreactors[4].

  • Setup: Add Methyl 4-cyclohexyl-3-iodobenzoate (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dtbpf)Cl₂ (2 mol%) to a reaction vial.

  • Surfactant Addition: Add a 2 wt% aqueous solution of TPGS-750-M (or Lecithin) to achieve a 0.5 M substrate concentration.

  • Base Addition: Add Triethylamine (Et₃N, 1.5 equiv) directly to the mixture.

  • Reaction Execution: Stir vigorously at room temperature or with mild heating (40 °C).

  • Validation Checkpoint: The initial heterogeneous mixture should transition into a homogeneous-looking, milky emulsion within 10 minutes[4]. Causality: An observable mild exotherm indicates that the lipophilic substrate has successfully partitioned into the micellar core, allowing active boronate formation and transmetalation to proceed.

  • Workup: Extract the product using a minimal amount of a green organic solvent (e.g., EtOAc). The aqueous surfactant layer can often be recycled for subsequent runs.

Section 5: References

  • [2] American Chemical Society Green Chemistry Institute. ACS GCI Pharmaceutical Roundtable Solvent Selection Guide. Retrieved from:[Link]

  • [3] Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry. ACS GCI Pharmaceutical Roundtable. Retrieved from:[Link]

  • [5] National Institutes of Health (PMC). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from:[Link]

  • ACS Publications. Biphasic Aqueous Reaction Conditions for Process-Friendly Palladium-Catalyzed C–N Cross-Coupling of Aryl Amines. Organic Process Research & Development. Retrieved from:[Link]

  • [4] ACS Publications. Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. ACS Sustainable Chemistry & Engineering. Retrieved from:[Link]

Sources

Validation & Comparative

Comparative Reactivity of Iodo-, Bromo-, and Chloro-Substituted Cyclohexylbenzoates in Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate halogenated electrophile is one of the most consequential decisions in synthetic route design. Cyclohexyl 4-halobenzoates are highly versatile building blocks in drug development; the ester linkage provides essential lipophilicity and structural rigidity, while the halogen serves as a reactive handle for transition-metal-catalyzed transformations.

However, not all halogens behave equally. This guide provides an objective, data-driven comparison of the reactivity profiles of iodo-, bromo-, and chloro-substituted cyclohexylbenzoates, grounded in thermodynamic principles and empirical kinetic data.

Mechanistic Causality: The Thermodynamics of Oxidative Addition

In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings), the catalytic cycle relies on three fundamental steps: oxidative addition, transmetalation, and reductive elimination [1]. For aryl bromides and chlorides, the oxidative addition of the active Pd(0) species into the C(sp²)–X bond is the rate-determining step.

The activation energy required for this insertion is directly proportional to the Bond Dissociation Energy (BDE) of the carbon-halogen bond. As you move down the halogen group on the periodic table, the atomic radius increases, leading to decreased orbital overlap with the carbon atom and a consequently weaker bond .

  • Cyclohexyl 4-iodobenzoate: Features the weakest bond (C–I BDE ≈ 222 kJ/mol) [[2]](]">https://scispace.com)[2]. It undergoes extremely rapid oxidative addition, often proceeding at room temperature without the need for specialized ligands.

  • Cyclohexyl 4-bromobenzoate: Features an intermediate bond strength (C–Br BDE ≈ 280 kJ/mol) [[2]](]">https://scispace.com)[2]. It provides an optimal balance of stability and reactivity, typically requiring moderate thermal activation (60–80 °C).

  • Cyclohexyl 4-chlorobenzoate: Features a highly stable bond (C–Cl BDE ≈ 339 kJ/mol) [[2]](]">https://scispace.com)[2]. Traditionally considered inert, C–Cl bonds require highly electron-rich, sterically bulky ligands (e.g., biaryl phosphines) to force the Pd center into a highly reactive, low-coordinate state capable of cleaving the bond [3].

CatalyticCycle Pd0 Pd(0) Active Catalyst High Electron Density OxAdd Oxidative Addition Rate: I > Br >> Cl Pd0->OxAdd + Cyclohexyl 4-halobenzoate TransMet Transmetalation Nucleophile Entry OxAdd->TransMet + Organoboron Reagent RedElim Reductive Elimination Product Release TransMet->RedElim - Halide Salt RedElim->Pd0 - Cross-Coupled Product

Pd-catalyzed cross-coupling cycle highlighting the oxidative addition step.

Comparative Performance Data

The thermodynamic differences in bond strength directly translate to distinct operational requirements in the laboratory. The tables below summarize the quantitative data and necessary catalytic systems for each substrate.

Table 1: Thermodynamic & Kinetic Properties
CompoundHalogen GroupC–X Bond Dissociation EnergyRelative Oxidative Addition RateTypical Reaction Temp
Cyclohexyl 4-iodobenzoate Iodo (–I)~222 kJ/molExtremely Fast (10⁶)20–40 °C
Cyclohexyl 4-bromobenzoate Bromo (–Br)~280 kJ/molFast (10⁴)60–80 °C
Cyclohexyl 4-chlorobenzoate Chloro (–Cl)~339 kJ/molSlow (1)80–110 °C
Table 2: Catalyst & Ligand Requirements
SubstrateMinimum Catalyst/Ligand SystemMechanistic Rationale
Iodo-substituted Pd(PPh₃)₄ or Pd(OAc)₂ (Ligandless)The weak C–I bond requires minimal electron density on the Pd(0) center for insertion.
Bromo-substituted Pd(dppf)Cl₂ or Pd₂(dba)₃ / P(t-Bu)₃The moderate C–Br bond requires a balance of steric bulk and electron donation to proceed efficiently.
Chloro-substituted Pd₂(dba)₃ / XPhos or BrettPhosThe strong C–Cl bond mandates highly electron-rich, bulky biaryl phosphines to overcome the high activation barrier.

Self-Validating Experimental Protocol: Intermolecular Competition Assay

To objectively compare the reactivity of these three electrophiles, isolated reactions are insufficient due to run-to-run variations in stirring efficiency and temperature. Instead, we employ a one-pot intermolecular competition assay .

The Self-Validating Mechanism: By incorporating an inert internal standard (dodecane), this protocol establishes a closed mass-balance loop. The molar sum of the unreacted halobenzoates and the newly formed cross-coupled product must equal the initial molar input. Any discrepancy immediately flags off-target pathways (such as protodehalogenation or ester hydrolysis), ensuring the kinetic data is absolutely trustworthy.

Step-by-Step Methodology
  • Substrate Preparation: In a nitrogen-filled glovebox, combine cyclohexyl 4-iodobenzoate (1.0 mmol), cyclohexyl 4-bromobenzoate (1.0 mmol), cyclohexyl 4-chlorobenzoate (1.0 mmol), and dodecane (1.0 mmol, internal standard) in 10 mL of anhydrous THF.

  • Nucleophile & Base Addition: Add phenylboronic acid (0.5 mmol) and anhydrous K₃PO₄ (1.5 mmol).

    • Causality: Using a sub-stoichiometric amount of boronic acid (0.5 eq total) forces the three electrophiles to compete for a limited pool of nucleophile, amplifying their kinetic differences.

  • Catalyst Injection: Heat the mixture to 60 °C. Inject a pre-activated solution of Pd₂(dba)₃ (0.02 mmol) and XPhos (0.08 mmol).

    • Causality: XPhos is selected because it is capable of activating C–Cl bonds; if a weaker ligand like PPh₃ were used, the chloride would show zero conversion, skewing the comparative dynamic range.

  • Kinetic Sampling: At t = 5, 15, 30, and 60 minutes, withdraw 0.1 mL aliquots via syringe. Quench immediately in a vial containing 1 mL of a 1:1 mixture of EtOAc and H₂O.

    • Causality: The water dissolves the inorganic base and boronic acid, instantly halting the transmetalation step. Simultaneously, the EtOAc extracts the lipophilic organic components, freezing the kinetic profile at that exact timestamp.

  • Quantification: Analyze the organic layer via GC-FID. Calculate the remaining concentration of each halobenzoate relative to the dodecane peak to plot the relative rates of consumption.

Protocol Step1 1. Equimolar Mixture (I, Br, Cl + IS) Step2 2. Sub-stoichiometric Boronic Acid Step1->Step2 Step3 3. Pd Catalyst Injection Step2->Step3 Step4 4. Time-Course Sampling Step3->Step4 Step5 5. GC-FID Quantification Step4->Step5

Workflow for the self-validating intermolecular competition assay.

References

  • Iron-Catalyzed C(sp²)–C(sp³) Cross-Coupling of Aryl Chlorobenzoates with Alkyl Grignard Reagents – MDPI. URL:[Link]

  • Cross-Coupling Reactions Guide – JMCCT. URL: [Link]

  • Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts – SciSpace. URL: [Link]

  • Nomenclature of Haloalkanes and Haloarenes – CK-12 Foundation. URL: [Link]

Sources

Biological activity screening of novel cyclohexyl-containing compounds

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: Biological Activity Screening of Novel Cyclohexyl-Containing Scaffolds in Drug Discovery

Introduction The incorporation of a cyclohexyl group into small-molecule drug candidates is a highly effective strategy in medicinal chemistry. The chair conformation of the cyclohexyl ring minimizes steric strain while providing a bulky, lipophilic moiety capable of occupying deep hydrophobic pockets in target proteins[1]. This guide objectively compares the biological performance of novel cyclohexyl-containing compounds against their non-cyclohexyl analogues (e.g., cyclopentyl, phenyl, or tetramethylpiperidine derivatives) across various therapeutic areas. By analyzing structure-activity relationships (SAR) and screening methodologies, we provide actionable insights for drug development professionals.

Comparative Efficacy of Cyclohexyl Scaffolds

1.1. Antiviral Agents: HIV CD4 Mimics & SARS-CoV-2 3CLpro Inhibitors In the development of HIV entry inhibitors, replacing the tetramethyl group on the piperidine ring of standard CD4 mimics with a cyclohexyl group (e.g., Compound 20, a 6-fluoropyridin-3-yl derivative) yields submicromolar anti-HIV activity[2]. The cyclohexyl modification maintains high water solubility while exhibiting no significant cytotoxicity, presenting a clear advantage over highly hydrophobic, phenyl-containing predecessors like NBD-556[2].

Similarly, in the screening of SARS-CoV-2 3CL protease inhibitors, cyclohexyl-containing compounds (such as 15d and 17d) demonstrated potent broad-spectrum activity. Structural data (Fo-Fc polder omit maps) reveal that the cyclohexyl ring perfectly occupies the S4 subsite of the protease[3]. These compounds achieved EC50 values between 0.011–0.25 μM with a safety index (CC50/EC50) exceeding 250, outperforming many linear or smaller cyclic analogues[3].

1.2. Metabolic and Anticancer Targets: 11β-HSD1 Inhibitors For metabolic diseases and tumor suppression, 2-(cyclohexylamino)thiazol-4(5H)-one derivatives have been compared directly to 2-(cyclopentylamino) analogues[4]. Quantitative Structure-Activity Relationship (QSAR) models indicated that the larger hydrophobic volume of the cyclohexyl group is critical for target engagement[4]. In vitro screening showed that over 77% (seven out of nine) of the cyclohexyl derivatives achieved >80% inhibition of 11β-HSD1, whereas only a fraction of the cyclopentyl derivatives reached this threshold[4]. Compound 3d, a branched aliphatic cyclohexyl derivative, emerged as a highly potent inhibitor with an IC50 of 0.08 µM[4].

1.3. Antileukemic Agents: Cyclohexyl-furans Microbial cocultivation of Monascus purpureus and Aspergillus oryzae has yielded novel cyclohexyl-furans, notably Monaspin B. In comparative biological screening against leukemic HL-60 cell lines, Monaspin B displayed potent antiproliferative activity by inducing apoptosis, achieving a half-maximal inhibitory concentration (IC50) of 160 nM. This highlights the cyclohexyl-furan scaffold as a highly competitive alternative to standard synthetic antileukemic agents.

Quantitative Data Presentation

The following table summarizes the comparative performance of cyclohexyl-containing compounds versus their alternative structural analogues.

Therapeutic TargetCyclohexyl CompoundAlternative ScaffoldCyclohexyl Performance (IC50 / EC50)Alternative PerformanceKey Advantage of Cyclohexyl Moiety
HIV Entry (CD4) Compound 20 (Cyclohexylpiperidine)Compound 16 (Tetramethylpiperidine)Submicromolar anti-HIV activity[2]Lower solubility / Higher toxicityEnhanced water solubility; synergistic neutralizing antibody activity[2].
SARS-CoV-2 3CLpro Compound 15d / 17dUnsubstituted phenyl analoguesEC50: 0.011–0.25 μM (SI > 250)[3]~2-fold less potent[3]Optimal steric fit in the S4 hydrophobic subsite[3].
11β-HSD1 Compound 3d (Cyclohexylamino-thiazolone)2-(cyclopentylamino)thiazol-4(5H)-oneIC50: 0.08 µM (>80% inhibition)[4]<50% inhibition for most analogues[4]Increased hydrophobic bulk enhances binding affinity[4].
Leukemia (HL-60) Monaspin B (Cyclohexyl-furan)Standard natural productsIC50: 160 nMN/AHigh potency in inducing apoptosis; strong in vivo efficacy.

Self-Validating Experimental Protocol: Biological Activity Screening

To ensure scientific integrity and eliminate false positives (e.g., Pan-Assay Interference Compounds - PAINS), the following step-by-step methodology must be employed when screening novel cyclohexyl derivatives. The causality behind each step is designed to create a self-validating system.

Step 1: In Silico Pharmacophore Modeling & Docking

  • Procedure: Utilize molecular docking software (e.g., DOCK5.1 or AutoDock Vina) to position the cyclohexyl library against the target protein's crystal structure (e.g., the S4 subsite of 3CLpro).

  • Causality: The cyclohexyl ring is conformationally flexible (chair, boat, twist-boat). Docking predicts whether the most stable chair conformation can form favorable van der Waals interactions without steric clashes, pre-filtering the library before expensive in vitro testing[1].

Step 2: Primary In Vitro Enzymatic Assay (e.g., FRET-based Protease Assay)

  • Procedure: Incubate the target enzyme with varying concentrations of the cyclohexyl compound (0.01 µM to 50 µM). Introduce a fluorogenic substrate. Measure fluorescence resonance energy transfer (FRET) signals over time.

  • Self-Validation: Include a "compound-only" well (without enzyme) to subtract auto-fluorescence inherent to certain cyclohexyl-aromatic hybrids. Use a known inhibitor as a positive control. Calculate the IC50 using non-linear regression.

Step 3: Orthogonal Binding Validation (Surface Plasmon Resonance - SPR)

  • Procedure: Immobilize the target protein on a sensor chip. Flow the top cyclohexyl candidates over the chip to measure association (Kon) and dissociation (Koff) rates.

  • Causality: Enzymatic assays can be deceived by aggregation-based inhibition. SPR confirms a 1:1 stoichiometric, reversible binding event, validating the physical interaction of the cyclohexyl moiety with the target pocket.

Step 4: Cell-Based Efficacy and Cytotoxicity Screening

  • Procedure: Treat target cell lines (e.g., HL-60 for leukemia, or Vero E6 for SARS-CoV-2) with the compounds. Measure specific biological activity (e.g., viral RNA reduction or apoptosis induction) to determine the EC50. In parallel, perform an MTT or CellTiter-Glo assay on uninfected/healthy cells to determine the 50% cytotoxic concentration (CC50).

  • Self-Validation: Calculate the Safety Index (SI = CC50 / EC50). An SI > 10 is the minimum threshold for progression; compounds like the cyclohexyl 3CLpro inhibitors achieve an SI > 250, proving the biological effect is target-specific and not a result of generalized membrane disruption by the lipophilic cyclohexyl group[3].

Logical Workflow Visualization

G N1 Novel Cyclohexyl Compound Library N2 In Silico Docking (Hydrophobic Pocket Fit) N1->N2 Structural Input N3 In Vitro Enzymatic Assay (FRET / SPR Validation) N2->N3 Top Hits (Predicted) N4 Cell-Based Screening (Efficacy & Cytotoxicity) N3->N4 Active Scaffolds N4->N2 SAR Feedback Loop N5 Lead Selection (High SI, Low IC50) N4->N5 Validated Candidates

Caption: Logical workflow for biological screening and validation of cyclohexyl compounds.

Conclusion The substitution of planar or smaller cyclic systems with a cyclohexyl moiety frequently enhances a compound's pharmacological profile by optimizing hydrophobic interactions and maintaining favorable physicochemical properties. As demonstrated across antiviral, anticancer, and metabolic screening programs, cyclohexyl-containing compounds consistently outperform their cyclopentyl and tetramethylpiperidine counterparts when evaluated through rigorous, self-validating assay cascades.

References

  • Title: Soluble-type small-molecule CD4 mimics as HIV entry inhibitors Source: ScienceDirect URL
  • Source: PMC (nih.gov)
  • Title: New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)
  • Source: PubMed (nih.gov)
  • Title: Cyclohexyl: Organic Chemistry Study Guide Source: Fiveable URL

Sources

Overcoming Steric Hindrance in Suzuki-Miyaura Couplings: A Catalyst Comparison for Methyl 4-cyclohexyl-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

The Suzuki-Miyaura cross-coupling reaction is a foundational transformation in modern drug development and materials science, prized for its functional group tolerance and mild conditions [1]. However, coupling sterically encumbered electrophiles—such as Methyl 4-cyclohexyl-3-iodobenzoate —presents a profound synthetic challenge.

In this substrate, the bulky ortho-cyclohexyl group creates a massive steric shield around the reactive C-I bond. While the highly reactive iodide leaving group ensures that the initial oxidative addition step proceeds smoothly, the subsequent transmetalation and reductive elimination steps become severe mechanistic bottlenecks.

This guide provides an objective, data-driven comparison of palladium catalyst systems for coupling this hindered substrate, detailing the causality behind catalyst performance and providing a self-validating experimental protocol.

Mechanistic Bottlenecks & The Steric Challenge

To select the optimal catalyst, one must first understand the microenvironment of Methyl 4-cyclohexyl-3-iodobenzoate during the catalytic cycle [4].

  • Oxidative Addition: Fast. The weak C-I bond readily inserts into the Pd(0) center. The meta-ester group provides a mild electron-withdrawing effect, further stabilizing the resulting Pd(II) intermediate.

  • Transmetalation (The Bottleneck): The incoming boronate complex must coordinate to the Pd(II) center. The sheer volume of the ortho-cyclohexyl group physically repels the nucleophile, causing traditional multi-ligated catalysts to stall [2].

  • Reductive Elimination: To form the final C-C bond, the two aryl groups must adopt a tight cis geometry. Without a sterically demanding ligand to force these groups together, the reaction suffers from prolonged reaction times and protodeboronation side-reactions.

G Pd0 Active Pd(0)L Catalyst OA Oxidative Addition (Fast for C-I) Pd0->OA TM Transmetalation (Steric Bottleneck) OA->TM RE Reductive Elimination (Accelerated by Bulky L) TM->RE RE->Pd0 Product

Fig 1: Suzuki-Miyaura catalytic cycle highlighting the steric bottleneck at transmetalation.

Catalyst Performance Comparison

The table below summarizes the quantitative performance of four distinct palladium catalyst classes when coupling Methyl 4-cyclohexyl-3-iodobenzoate with a standard nucleophile (phenylboronic acid).

Catalyst SystemLigand ClassCatalyst LoadingTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ Traditional Monodentate5.0 mol %1002442%
Pd(dppf)Cl₂ Bidentate Phosphine5.0 mol %901861%
Pd(OAc)₂ / SPhos Buchwald Dialkylbiaryl1.0 mol %80496%
PEPPSI-IPr N-Heterocyclic Carbene1.0 mol %60298%
Expert Analysis: The Causality of Catalyst Efficacy
  • Failure of Traditional Phosphines (Pd(PPh₃)₄): Traditional catalysts exist as saturated [L₄Pd(0)] or [L₃Pd(0)] complexes. The dissociation of triphenylphosphine to form the active monocoordinated [LPd(0)] species is slow. Furthermore, the large cone angle of multiple PPh₃ ligands crowding the Pd(II) center makes transmetalation past the ortho-cyclohexyl group nearly impossible [1].

  • The Buchwald Advantage (SPhos): SPhos features an electron-rich dicyclohexylphosphine moiety that accelerates oxidative addition. More importantly, its flexible biphenyl backbone stabilizes a highly active, monoligated [LPd(0)] species. The extreme steric bulk of SPhos creates a "steric push" that forces the two aryl groups into a cis conformation, dramatically accelerating reductive elimination [2].

  • The NHC Supremacy (PEPPSI-IPr): N-Heterocyclic Carbenes (NHCs) are exceptionally strong σ-donors. PEPPSI-IPr utilizes a "throw-away" 3-chloropyridine ligand that easily dissociates at low temperatures, immediately generating a highly reactive 14-electron Pd(0) species. The umbrella-like steric profile of the IPr ligand protects the metal center from deactivation while leaving an open pocket specifically suited for bulky substrates to undergo transmetalation [3].

Validated Experimental Methodology

For routine laboratory synthesis, the Pd(OAc)₂ / SPhos system offers the best balance of cost, air-stability of the precatalysts, and exceptional yield for this specific substrate. The following protocol is designed as a self-validating system to ensure scientific integrity at every step.

Reagents
  • Methyl 4-cyclohexyl-3-iodobenzoate (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.5 equiv, 1.5 mmol)

  • K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Pd(OAc)₂ (1.0 mol %)

  • SPhos (2.0 mol %)

  • Toluene/H₂O (10:1 v/v, 5.5 mL)

Step-by-Step Protocol
  • Reagent Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 4-cyclohexyl-3-iodobenzoate, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Solvent Addition & Degassing: Add the Toluene/H₂O solvent mixture. Immediately subject the flask to three consecutive Freeze-Pump-Thaw cycles.

    • Self-Validation Point: Phosphine ligands like SPhos are highly susceptible to oxidation to phosphine oxides, which kills the catalytic cycle. The cessation of gas bubbles during the thaw cycle validates that the system is rigorously deoxygenated [4].

  • Thermal Activation: Backfill the flask with Argon and heat the reaction mixture to 80°C in an oil bath.

    • Self-Validation Point: Observe the solution color. A transition from a reddish-brown (Pd(II) precatalyst) to a pale yellow or clear golden hue indicates the successful reduction of Pd(II) to the active[LPd(0)] species.

  • Reaction Monitoring: After 4 hours, sample the reaction under Argon and analyze via TLC (Hexanes/EtOAc 9:1).

    • Self-Validation Point: The complete disappearance of the UV-active starting material spot confirms that the steric bottleneck has been overcome.

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography to yield the pure biaryl product.

Workflow Step1 1. Reagent Assembly Ar-I, PhB(OH)2, Base Step2 2. Catalyst Addition Pd(OAc)2 + SPhos Step1->Step2 Step3 3. Rigorous Degassing (Freeze-Pump-Thaw x3) Step2->Step3 Step4 4. Thermal Activation 80°C, 4 hours Step3->Step4 Step5 5. Aqueous Workup & Extraction Step4->Step5 Step6 6. Flash Chromatography Isolation Step5->Step6

Fig 2: Validated experimental workflow for sterically hindered Suzuki-Miyaura cross-coupling.

References

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction Source: National Institutes of Health (NIH) URL:[Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates Source: Organic Letters (ACS) URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]

A Senior Application Scientist's Guide to Cross-Coupling Reactions: Benchmarking Efficiency for Substituted Aryl Iodides

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indispensable Role of Cross-Coupling in Modern Synthesis

In the landscape of modern organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental to the synthesis of a vast array of molecules that are integral to our daily lives, from life-saving pharmaceuticals and agrochemicals to the advanced materials that define our technological age.[1] For researchers and professionals in drug development, the ability to efficiently and selectively forge these bonds is paramount.

Aryl iodides are often the substrate of choice in these reactions. The carbon-iodine bond is the weakest among the aryl halides, which generally translates to a faster rate of oxidative addition—often the rate-determining step in the catalytic cycle.[2] This enhanced reactivity allows for milder reaction conditions, lower catalyst loadings, and greater chemoselectivity.

This guide provides an in-depth, objective comparison of the efficiency of several key cross-coupling methods for substituted aryl iodides: the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille reactions. By examining the performance of these methods with benchmark substrates, supported by experimental data and detailed protocols, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.

Comparative Analysis of Cross-Coupling Methods

To provide a clear and objective comparison, we will consider a set of benchmark substituted aryl iodides: electron-rich 4-iodoanisole, electronically neutral 4-iodotoluene, and electron-poor 1-iodo-4-nitrobenzene and ethyl 4-iodobenzoate. The efficiency of each cross-coupling method will be evaluated based on reported yields, reaction times, and catalyst loadings.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the performance of different cross-coupling reactions for our benchmark substituted aryl iodides. It is important to note that reaction conditions are optimized for each specific transformation and are therefore not identical across the different methods.

Table 1: Suzuki-Miyaura Coupling

Aryl IodideCoupling PartnerCatalyst SystemConditionsYield (%)Reference
4-IodoanisolePhenylboronic acidPd/C (1.4 mol%)K₂CO₃, DMF, Microwave92[3]
4-IodoanisolePhenylboronic acidPd(PPh₃)₄ (0.2 mol%)K₂CO₃, DMF, 100 °C, 4h~85 (GC)[4]
4-IodoanisolePhenylboronic acidPd catalyst 5 (2 mol%)K₃PO₄, 10% aq. PTS, RT95[5]

Table 2: Heck Coupling

Aryl IodideCoupling PartnerCatalyst SystemConditionsYield (%)Reference
Ethyl 4-iodobenzoateEthyl acrylatePd(OAc)₂ (1 mol%)Et₃N, DMF, 80 °C, 2h95[6]
4-Iodobenzyl alcoholStyrenePdCl₂ (1-5 mol%)NaOAc, DMF/H₂O, 80-100 °CNot specified[1]
4-IodoanisoleCinnamamidePd(OAc)₂ (5 mol%)Et₃N, 100 °C, 24h93[6]

Table 3: Sonogashira Coupling

Aryl IodideCoupling PartnerCatalyst SystemConditionsYield (%)Reference
1-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂ (unspecified)CuI, Et₃N, DMF, 100 °CQuantitative[2][7]
4-IodotoluenePhenylacetylenePd on alumina (5%), Cu₂O on alumina (0.1%)THF-DMA, 75 °C, 72h<2[8]
4-IodotolueneTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃N, RT, 4hNot specified[9]
4-IodoanisolePhenylacetylenePd catalyst, CuIEt₃N, RT, 1.5hCompletion[10]

Table 4: Buchwald-Hartwig Amination

Aryl IodideCoupling PartnerCatalyst SystemConditionsYield (%)Reference
4-IodoanisoleAnilinePrecatalyst 5 (1 mol%)NaOt-Bu, Toluene, RT, 10 min99 (GC)[11]
4-IodoanisoleAnilinePrecatalyst 5 (0.01 mol%)NaOt-Bu, Toluene, RT, 5 min98[12]
4-IodoanisoleMorpholinePrecatalyst 8 (RuPhos) (0.1 mol%)NaOt-Bu, Toluene, 80 °C99[11][12]

Table 5: Stille Coupling

Aryl IodideCoupling PartnerCatalyst SystemConditionsYield (%)Reference
Generic Aryl IodideOrganostannanePd₂(dba)₃ (2 mol%), P(o-tol)₃ (4 mol%)Toluene, 90-110 °C, 12-16hVaries[13]
Generic Aryl IodideTributyl(1-ethoxyvinyl)tinPd(PPh₃)₄ (5 mol%)Toluene, 100 °C, 2hVaries[14]

Expertise & Experience: The "Why" Behind Experimental Choices

The choice of a particular cross-coupling method is dictated by the desired bond construction, functional group tolerance, and the availability of starting materials. Aryl iodides are highly reactive electrophiles due to the relatively weak C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle of most palladium-catalyzed reactions.[15]

  • Suzuki-Miyaura Coupling: This is one of the most versatile and widely used methods for C-C bond formation due to the commercial availability, stability, and low toxicity of boronic acids. The reaction typically requires a base to activate the boronic acid for transmetalation. The choice of base and solvent system can significantly impact the reaction efficiency.

  • Heck Coupling: The Heck reaction is a powerful tool for the arylation of alkenes. A key mechanistic feature is the syn-carbopalladation followed by syn-β-hydride elimination to afford the substituted alkene product. The regioselectivity and stereoselectivity of the Heck reaction are important considerations in synthetic planning.

  • Sonogashira Coupling: This reaction is the method of choice for the synthesis of aryl alkynes. It typically employs a dual catalytic system of palladium and copper, where copper facilitates the formation of a copper acetylide intermediate that undergoes transmetalation to the palladium center. Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[9]

  • Buchwald-Hartwig Amination: This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals. The development of bulky, electron-rich phosphine ligands has been crucial for achieving high efficiency and broad substrate scope.[16] A significant consideration for aryl iodides in this reaction is the potential for the iodide byproduct to act as an inhibitor; however, careful selection of ligands and solvent systems can mitigate this effect.[11][17]

  • Stille Coupling: The Stille reaction utilizes organostannanes as coupling partners. A key advantage is the tolerance of a wide range of functional groups. However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.[14]

Visualizing the Mechanisms: Catalytic Cycles and Workflows

To better understand the underlying processes, the following diagrams illustrate the catalytic cycles of the key cross-coupling reactions and a general experimental workflow.

Catalytic_Cycles cluster_Suzuki Suzuki-Miyaura Coupling cluster_Heck Heck Coupling cluster_Sonogashira Sonogashira Coupling cluster_Buchwald Buchwald-Hartwig Amination s0 Pd(0)L_n s1 Ar-Pd(II)-I(L_n) s0->s1 Oxidative Addition (Ar-I) s2 Ar-Pd(II)-R(L_n) s1->s2 Transmetalation (R-B(OR')_2) s2->s0 Reductive Elimination (Ar-R) h0 Pd(0)L_n h1 Ar-Pd(II)-I(L_n) h0->h1 Oxidative Addition (Ar-I) h2 [Ar-Pd(II)(alkene)(L_n)]+ h1->h2 Alkene Coordination h3 R-CH(Ar)-CH_2-Pd(II)-I(L_n) h2->h3 Carbopalladation h4 H-Pd(II)-I(L_n) h3->h4 β-Hydride Elimination h4->h0 Reductive Elimination (-HI, Base) so0 Pd(0)L_n so1 Ar-Pd(II)-I(L_n) so0->so1 Oxidative Addition (Ar-I) so2 Ar-Pd(II)-C≡CR(L_n) so1->so2 Transmetalation (Cu-C≡CR) so2->so0 Reductive Elimination (Ar-C≡CR) b0 Pd(0)L_n b1 Ar-Pd(II)-I(L_n) b0->b1 Oxidative Addition (Ar-I) b2 [Ar-Pd(II)(HNR'R'')(L_n)]+ b1->b2 Amine Coordination b3 Ar-Pd(II)-NR'R''(L_n) b2->b3 Deprotonation (Base) b3->b0 Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycles of major palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Preparation of Reagents setup Reaction Setup under Inert Atmosphere start->setup reaction Reaction under Optimized Conditions (Temperature, Time) setup->reaction monitoring Monitoring Reaction Progress (TLC, GC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end Final Product analysis->end

Caption: A general experimental workflow for cross-coupling reactions.

Trustworthiness: Self-Validating Experimental Protocols

The following protocols are detailed, step-by-step methodologies for key cross-coupling reactions with substituted aryl iodides. These procedures are based on reliable literature reports and serve as a validated starting point for laboratory execution.

Protocol 1: Suzuki-Miyaura Coupling of 4-Iodoanisole with Phenylboronic Acid

This protocol is adapted from a microwave-assisted green chemistry experiment.[3]

  • Materials:

    • 4-Iodoanisole (1.0 mmol)

    • Phenylboronic acid (1.5 mmol)

    • Palladium on carbon (10 wt%, 15 mg, ~1.4 mol% Pd)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • N,N-Dimethylformamide (DMF) (8 mL)

  • Procedure:

    • To a suitable reaction vessel, add 4-iodoanisole, phenylboronic acid, potassium carbonate, and palladium on carbon.

    • Add DMF to the vessel.

    • Place the reaction vessel in a microwave reactor and heat under reflux with stirring.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Coupling of Ethyl 4-iodobenzoate with Ethyl Acrylate

This protocol is based on a general procedure for the Heck reaction.[6]

  • Materials:

    • Ethyl 4-iodobenzoate (1.0 equiv)

    • Ethyl acrylate (1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

    • Triethylamine (Et₃N) (2.0 equiv)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 4-iodobenzoate and Pd(OAc)₂ in DMF.

    • Add triethylamine and ethyl acrylate to the reaction mixture.

    • Heat the reaction mixture to 80 °C with stirring.

    • Monitor the reaction progress by TLC or GC.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic extracts with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash chromatography.

Protocol 3: Sonogashira Coupling of 1-Iodo-4-nitrobenzene with Phenylacetylene

This protocol is a representative example of a Sonogashira coupling.[7]

  • Materials:

    • 1-Iodo-4-nitrobenzene (1.0 equiv)

    • Phenylacetylene (1.1 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

    • Copper(I) iodide (CuI) (1 mol%)

    • Triethylamine (TEA)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add 1-iodo-4-nitrobenzene, the palladium catalyst, and CuI.

    • Add DMF and TEA via syringe.

    • Add phenylacetylene to the stirred solution.

    • Heat the reaction mixture to 100 °C.

    • Monitor the reaction until the starting material is consumed (as determined by TLC or GC).

    • Cool the mixture, and evaporate the solvents under reduced pressure.

    • Add a saturated aqueous solution of sodium bicarbonate and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination of 4-Iodoanisole with Aniline

This protocol highlights a highly efficient amination using a modern catalyst system.[11][12]

  • Materials:

    • 4-Iodoanisole (1.0 equiv)

    • Aniline (1.4 equiv)

    • Palladium precatalyst (e.g., BrettPhos precatalyst, 0.01-1 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

    • Anhydrous toluene

  • Procedure:

    • In a glovebox, charge an oven-dried reaction vessel with the palladium precatalyst and sodium tert-butoxide.

    • Add toluene, followed by 4-iodoanisole and aniline.

    • Seal the vessel and stir the reaction mixture at room temperature.

    • Monitor the reaction's progress. Given the high activity of the catalyst, the reaction may be complete in minutes.

    • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

    • Concentrate the filtrate and purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of substituted aryl iodides is a robust and versatile strategy in modern organic synthesis. The choice between Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings depends on the specific synthetic target and desired bond formation. Aryl iodides consistently demonstrate high reactivity, often enabling milder conditions and lower catalyst loadings compared to other aryl halides.

As evidenced by the data, modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have dramatically improved the efficiency of these transformations, especially for the Buchwald-Hartwig amination. While the Suzuki-Miyaura reaction remains a workhorse for C-C bond formation due to the favorable characteristics of organoboron reagents, each of the discussed methods holds a critical place in the synthetic chemist's toolbox.

Future research will undoubtedly continue to focus on developing more sustainable and efficient catalytic systems, including those that utilize earth-abundant metals, operate in greener solvents, and further expand the scope of compatible functional groups. For the practicing chemist, a deep understanding of the mechanistic nuances and practical considerations of each cross-coupling method is essential for the successful and efficient synthesis of complex molecules that drive innovation in science and industry.

References

  • Dalmás, V., et al. (2013). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO. [Link]

  • Organic Synthesis. (n.d.). Heck Coupling. Organic Synthesis. [Link]

  • Thompson, A. L., et al. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 92(4), 744-748. [Link]

  • Slanina, T., & König, B. (n.d.). Flow Chemistry: Sonogashira Coupling. University of Regensburg. [Link]

  • Lipshutz, B. H., et al. (2008). Room-Temperature Suzuki−Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles. Organic Letters, 10(7), 1321-1324. [Link]

  • Bhattacharya, S., et al. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. [Link]

  • Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Scribd. [Link]

  • Soares, L. C., et al. (2015). Introducing Undergraduates to Research Using a Suzuki−Miyaura Cross-Coupling Organic Chemistry Miniproject. Journal of Chemical Education, 92(4), 739-743. [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. Organic Synthesis. [Link]

  • Reddy, M. S., et al. (2006). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. Organic Letters, 8(16), 3477-3480. [Link]

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 131(16), 5766-5768. [Link]

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2010). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. PMC. [Link]

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. MIT Open Access Articles. [Link]

  • Nambo, M., & Crudden, C. M. (2020). Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions. Organic Letters, 22(12), 4646-4651. [Link]

  • Nikoshvili, L. Z., et al. (2024). Ligand-Free Polymeric Catalysts for Suzuki, Sonogashira and Heck Cross-Coupling Reactions: Influence of Support Hydrophobicity. Chemical Engineering Transactions, 110, 853-858. [Link]

  • Thote, S. R., & Kaduskar, S. G. (2003). One-pot palladium-catalyzed cross-coupling reaction of aryl iodides with stannylarsanes and stannylstibanes. Organic Letters, 5(16), 2829-2831. [Link]

  • Wang, Y., et al. (n.d.). Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. University of Science and Technology of China. [Link]

  • Fujikawa, K., et al. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters, 18(15), 3826-3829. [Link]

  • Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]

  • Wang, C., et al. (2025). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Chemical Science. [Link]

  • Nambo, M., & Crudden, C. M. (2020). Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions. Organic Letters, 22(12), 4646-4651. [Link]

  • Scribd. (n.d.). Suzuki Coupling Reaction Procedure. Scribd. [Link]

  • ResearchGate. (n.d.). aryl iodide cross‐coupling. ResearchGate. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • EliScholar. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar. [Link]

  • Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Ottawa. [Link]

  • Organic Syntheses. (n.d.). C(sp 2 )-S Cross-Coupling Reactions with Adaptive Dynamic Homogeneous Catalysis: Synthesis of. Organic Syntheses. [Link]

  • The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]

  • Espinet, P., & Echavarren, A. M. (2014). THE STILLE REACTION, 38 YEARS LATER. CORE. [Link]

  • Preprints.org. (2021, November 2). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]

  • Foley, D. J., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. [Link]

  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Karami, B., et al. (2016). Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex. New Journal of Chemistry, 40(7), 6295-6304. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.